Einecs 306-853-8
Description
Evolution of Research in Naphthalene (B1677914) Sulfonic Acid Derivatives
Naphthalene sulfonic acids and their derivatives are a class of organic compounds that have been the subject of extensive research due to their wide-ranging industrial applications. researchandmarkets.com Initially explored for their utility in the synthesis of dyes, their research trajectory has evolved significantly. Today, these compounds are indispensable in various sectors. researchandmarkets.com
One of the most prominent applications is in the construction industry, where naphthalene-based sulfonates are used as high-performance superplasticizers to enhance the fluidity and strength of concrete. researchandmarkets.com In the textile industry, they remain crucial as intermediates for creating sustainable and durable dyes. researchandmarkets.com Furthermore, they serve as precursors in the production of phthalic anhydride (B1165640), a key component in the manufacture of plasticizers and resins for automotive and industrial coatings. researchandmarkets.com
Research has also focused on improving the synthesis of these derivatives. For instance, traditional methods often required harsh conditions, leading to low yields. acs.org Modern synthetic chemistry has introduced more efficient techniques, such as microwave-assisted copper-catalyzed reactions, to produce specific derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) with significantly higher yields and under milder conditions. acs.org The naphthalene sulfonic acid component in Einecs 306-853-8, namely 3,6-di(tert-butyl)naphthalene-1-sulfonic acid, is synthesized through the sulfonation of 1,3-di(tert-butyl)naphthalene. vulcanchem.com The bulky tert-butyl groups on this molecule influence its solubility and reactivity. vulcanchem.com
Historical Perspectives on Phenothiazine-Based Compounds in Chemical Science
Phenothiazine (B1677639) and its derivatives possess a rich and storied history in chemical science, dating back to the late 19th century. wikipedia.org The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen. wikipedia.org This was preceded by the synthesis of its derivative, methylene (B1212753) blue, in 1876, a compound that Paul Ehrlich would later use in his pioneering cell-staining experiments. wikipedia.org
The initial applications of phenothiazines were as dyes and later, in the 1930s and 1940s, as insecticides and anthelmintics for livestock and humans. wikipedia.orgvedantu.com However, the most significant breakthrough in phenothiazine research came in the mid-20th century. In the 1940s, chemists at Rhone-Poulenc laboratories developed derivatives like promethazine, which, while ineffective against microbes, showed potent antihistamine and sedative effects. wikipedia.orgvedantu.com This work paved the way for the discovery of chlorpromazine (B137089) in the early 1950s, the first true antipsychotic drug, which revolutionized the treatment of psychiatric disorders. researchgate.netmdpi.com
Significance of Complex Salt and Adduct Formations in Organic Chemistry Research
In chemistry, an adduct is a single reaction product formed by the direct addition of two or more distinct molecules, containing all the atoms of all components. wikipedia.org These are often formed between a Lewis acid (an electron-pair acceptor) and a Lewis base (an electron-pair donor). wikipedia.org The compound this compound is a classic example of such a system, formed from the reaction between the acidic sulfonic acid and the basic phenothiazine derivative. vulcanchem.com
The formation of salts and adducts is a fundamental concept in chemistry that allows for the modification of a molecule's physical and chemical properties. By combining different molecular entities, chemists can create new materials with tailored characteristics. For instance, the formation of a salt can dramatically alter solubility, melting point, and stability.
In the case of this compound, the combination of a strong acid and a base suggests the potential for zwitterionic behavior, where the molecule contains both positive and negative charges. vulcanchem.com The study of such complex formations is crucial for developing new materials. Research has shown that creating adducts, for example between a semiconductor and an additive like diiodine, can alter the electronic properties of the material, such as narrowing the HOMO-LUMO gap and increasing electrical conductivity. rsc.orgrsc.org This principle of combining functionalities is central to the design of advanced materials for electronics and catalysis. vulcanchem.com
Emerging Research Frontiers for Multi-Component Organic Systems
The synthesis and study of multi-component systems like this compound are part of a broader trend in chemistry that emphasizes efficiency, complexity, and sustainability. A key emerging frontier in this area is the use of multi-component reactions (MCRs). MCRs are processes where three or more reactants combine in a single step to form a structurally complex product, offering high atom economy and reducing waste. rsc.orgnih.govfrontiersin.org
This approach is particularly valuable in drug discovery, where it allows for the rapid generation of large libraries of diverse molecules for biological screening. nih.gov It represents a more time- and cost-effective strategy compared to traditional linear synthesis. nih.govfrontiersin.org
Furthermore, research is expanding into the creation of highly functional, ordered materials using principles of multi-component assembly. For example, MCRs are being explored as a new avenue for synthesizing covalent organic frameworks (COFs). researchgate.net These are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. By integrating the efficiency of MCRs, researchers can create highly stable and functionalized COFs. researchgate.net Another active area is asymmetric organocatalysis within MCRs, which allows for precise control over the stereochemistry of complex products, a critical aspect in the synthesis of chiral pharmaceuticals. rsc.org The dual functionality of compounds like this compound, with its lipophilic and acidic parts, makes it a candidate for applications such as phase-transfer catalysis, embodying the principle of designing multi-component systems for specific functions. vulcanchem.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,3-di(tert-butyl)naphthalene |
| 10-[(Dimethylamino)acetyl]-10H-phenothiazine |
| 3,6-di(tert-butyl)naphthalene-1-sulfonic acid |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) |
| Chlorpromazine |
| Methylene blue |
| Phenothiazine |
| Phthalic anhydride |
Properties
CAS No. |
97434-76-9 |
|---|---|
Molecular Formula |
C34H40N2O4S2 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
3,6-ditert-butylnaphthalene-1-sulfonic acid;2-(dimethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H24O3S.C16H16N2OS/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)22(19,20)21;1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h7-11H,1-6H3,(H,19,20,21);3-10H,11H2,1-2H3 |
InChI Key |
JXZQPAURAZMEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)C(C)(C)C.CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Precursor Synthesis and Derivatization
The compound Einecs 306-853-8 is a 1:1 salt formed between 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine. The synthesis of this compound is predicated on the independent preparation of its two constituent precursors. The following sections detail the synthetic routes for each moiety.
Synthesis of 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid
The synthesis of this substituted naphthalenesulphonic acid begins with the Friedel-Crafts alkylation of naphthalene (B1677914), which typically yields a mixture of di-tert-butylnaphthalene isomers, primarily the 2,6- and 2,7-disubstituted products. echemi.comcdnsciencepub.com This isomeric mixture is then subjected to a sulfonation reaction to introduce the sulfonic acid group.
The sulfonation of naphthalene and its derivatives is a classic electrophilic aromatic substitution reaction. The reaction conditions, particularly temperature, play a crucial role in determining the isomeric composition of the product. bombaytechnologist.in For naphthalene itself, sulfonation at lower temperatures (around 40-80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid. bombaytechnologist.inwordpress.comstackexchange.com This is because the sulfonation process is reversible, and at higher temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. stackexchange.com
When sulfonating di-substituted naphthalenes, such as the 2,6-di-tert-butylnaphthalene (B165587) precursor, the existing alkyl groups influence the position of the incoming sulfonic acid group. The reaction is typically carried out using sulfonating agents like concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid. echemi.comcdnsciencepub.com The choice of agent and reaction conditions are tailored to achieve the desired degree of sulfonation and regioselectivity. For instance, the preparation of naphthalene-1,3,6-trisulphonic acid involves reacting naphthalene with sulfuric acid and oleum at temperatures progressively increasing up to 170°C. google.comgoogle.com
Regioselectivity in the sulfonation of naphthalene is governed by both electronic and steric factors. The α-position (C1, C4, C5, C8) is generally more reactive and kinetically favored for electrophilic attack because the corresponding carbocation intermediate is better stabilized by resonance, with more structures that preserve one intact benzene (B151609) ring. wordpress.comstackexchange.com The β-position (C2, C3, C6, C7) is less reactive but leads to a thermodynamically more stable product, partly due to reduced steric hindrance. stackexchange.com
In the case of 2,6-di-tert-butylnaphthalene, the bulky tert-butyl groups at the β-positions exert a significant steric directing effect. These groups sterically hinder the adjacent α-positions (C1 and C5). However, the remaining α-positions (C4 and C8) are electronically activated and available for substitution. Research on the sulfonation of 2,6- and 2,7-di-tert-butylnaphthalene (B76764) has shown that the sulfonic acid group preferentially enters the available α-position. cdnsciencepub.com This leads to the formation of 3,6-di-tert-butylnaphthalene-1-sulphonic acid from the 2,7-isomer and 2,6-di-tert-butylnaphthalene-4-sulphonic acid from the 2,6-isomer. cdnsciencepub.com Therefore, the commercial product, derived from an isomeric mixture of di-tert-butylnaphthalenes, is expected to contain a corresponding mixture of sulfonic acid isomers. cdnsciencepub.com
Table 1: Factors Influencing Regioselectivity in Naphthalene Sulfonation
| Factor | Effect on Substitution Position | Rationale |
| Temperature | Low temperature favors α-position (kinetic product); high temperature favors β-position (thermodynamic product). bombaytechnologist.inwordpress.com | The α-product forms faster due to a more stable carbocation intermediate. The β-product is sterically less hindered and more stable, favored by reversible reaction conditions at high temperatures. stackexchange.com |
| Steric Hindrance | Bulky substituents hinder attack at adjacent positions. | Large groups like tert-butyl physically block the approach of the electrophile to nearby sites. cdnsciencepub.com |
| Electronic Effects | Electron-donating groups (like alkyls) activate the ring for electrophilic attack. | Alkyl groups increase the electron density of the aromatic system, making it more susceptible to electrophiles. |
Purification and Characterization of the Sulfonic Acid Moiety
Sulfonic acids are strong, often water-soluble acids, which can make their purification challenging. lookchem.com Common impurities include residual sulfuric acid from the sulfonation reaction. lookchem.com Several methods are employed for purification:
Recrystallization: Higher-melting point sulfonic acids can be recrystallized from water or ethanol (B145695). Removing sulfuric acid can be achieved by recrystallization from concentrated aqueous solutions. lookchem.com
Conversion to Salts: A common technique involves neutralizing the crude acid mixture with a base, such as calcium or barium carbonate. The resulting metal sulfates are largely insoluble and can be filtered off, while the metal sulfonates remain in solution. The purified sulfonic acid can then be regenerated using a cation exchange resin. google.com
Conversion to Derivatives: For separation of isomers, the sulfonic acid mixture can be converted to sulfonyl chlorides, for example, by reacting with thionyl chloride. cdnsciencepub.com The resulting sulfonyl chlorides often have different solubilities and melting points, allowing for their separation by fractional crystallization. The purified sulfonyl chloride can then be hydrolyzed back to the pure sulfonic acid. cdnsciencepub.com
Characterization of the final product typically involves standard analytical techniques. The structure of the isomers can be confirmed by converting them to known derivatives. For example, hydrolysis of the sulfonic acid group with sulfuric acid can regenerate the parent di-tert-butylnaphthalene, whose identity can be confirmed by its melting point. cdnsciencepub.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used to confirm the structure.
Synthesis of 10-[(Dimethylamino)acetyl]-10H-phenothiazine
The second precursor is an N-acylphenothiazine derivative. Its synthesis involves the acylation of the nitrogen atom at position 10 of the phenothiazine (B1677639) ring system.
The acylation of phenothiazine at the N-10 position is a well-established synthetic transformation. researchgate.net It is typically achieved by reacting phenothiazine with an appropriate acylating agent, such as an acyl chloride or acid anhydride (B1165640). nih.govresearchgate.net For the synthesis of 10-[(dimethylamino)acetyl]-10H-phenothiazine, the required acylating agent would be (dimethylamino)acetyl chloride or a related activated derivative.
The general procedure involves dissolving phenothiazine in a suitable aprotic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The acyl chloride is then added to the solution. The reaction may be performed in the presence of a base to neutralize the HCl byproduct, although some syntheses proceed without a base. researchgate.net The reaction mixture is often heated under reflux to ensure the completion of the reaction. nih.gov
Table 2: General Conditions for N-Acylation of Phenothiazine
| Parameter | Typical Conditions |
| Acylating Agent | Acyl Chlorides (e.g., (dimethylamino)acetyl chloride) |
| Solvent | Toluene, Tetrahydrofuran (THF), Dichloromethane |
| Temperature | Room temperature to reflux temperature of the solvent. researchgate.netnih.gov |
| Base (optional) | Triethylamine (B128534), Pyridine (to scavenge HCl) |
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent, followed by purification steps such as washing, extraction, and recrystallization to obtain the pure N-acylphenothiazine derivative. Characterization is performed using spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product. nih.govresearchgate.net
Functional Group Introduction on the Phenothiazine Heterocycle
The synthesis of the 10-[(dimethylamino)acetyl]-10H-phenothiazine component involves the introduction of a functionalized acetyl group at the nitrogen atom of the phenothiazine ring. Phenothiazine and its derivatives serve as crucial molecular templates in the development of pharmacologically active agents ijrap.net. The central C₄SN ring in phenothiazine is folded, and these compounds are known to be electron donors wikipedia.org. The introduction of substituents, particularly at the N-10 position, is a common strategy to modulate their biological and chemical properties researchgate.net.
A prevalent and direct method for this functionalization follows a two-step pathway:
N-Acylation: The synthesis typically commences with the N-acylation of the 10H-phenothiazine core. This is achieved by reacting phenothiazine with a haloacetyl halide, most commonly chloroacetyl chloride, in an appropriate solvent. This electrophilic substitution reaction targets the nitrogen atom, which acts as a nucleophile, to form an N-(2-chloroacetyl)phenothiazine intermediate ijrap.net. The reaction is often conducted in a dry, non-polar solvent like benzene or toluene to facilitate the reaction between the reactants ijrap.netaip.org.
Amination: The subsequent step involves a nucleophilic substitution reaction on the chloroacetyl intermediate. The chlorine atom, being a good leaving group, is displaced by a secondary amine, in this case, dimethylamine (B145610). This reaction yields the final product, 10-[(dimethylamino)acetyl]-10H-phenothiazine. This step converts the reactive intermediate into the desired tertiary amine-containing final product.
Optimization of Amination and Acetylation Steps
Optimizing the synthetic steps is crucial for maximizing yield, ensuring purity, and achieving cost-effective production. This involves the systematic adjustment of various reaction parameters for both the acetylation and amination stages.
For the initial acetylation step , key parameters for optimization include:
Temperature Control: The reaction is often initiated at a low temperature (0-5°C) during the addition of the highly reactive chloroacetyl chloride to manage the exothermic nature of the reaction, followed by reflux to drive the reaction to completion ijrap.net.
Solvent Choice: Anhydrous, non-polar solvents are preferred to prevent unwanted side reactions with water and to ensure the solubility of the phenothiazine starting material.
Base Addition: While not always required, the addition of a non-nucleophilic base can be used to scavenge the hydrogen chloride (HCl) byproduct, preventing potential side reactions and driving the equilibrium towards the product.
In the subsequent amination step , optimization focuses on:
Stoichiometry of Amine: Using a molar excess of dimethylamine can help to ensure the complete consumption of the chloroacetyl intermediate. The excess amine also serves to neutralize the HCl generated during the substitution, preventing the protonation of the amine nucleophile.
Solvent System: The choice of solvent is critical to ensure that both the haloacetyl intermediate and dimethylamine are sufficiently soluble to react efficiently.
Temperature and Reaction Time: Gentle heating is typically employed to accelerate the rate of substitution, while monitoring the reaction progress via techniques like thin-layer chromatography (TLC) helps to determine the optimal reaction time, avoiding the formation of degradation products.
The following table summarizes the key parameters for process optimization:
| Reaction Step | Parameter | Objective and Considerations |
| Acetylation | Temperature | Control exothermicity during reagent addition; ensure reaction completion at elevated temperatures. |
| Solvent | Use dry, non-polar solvents (e.g., benzene, toluene) to prevent hydrolysis of the acyl chloride. | |
| Reagent Purity | Use high-purity chloroacetyl chloride to avoid introducing impurities early in the synthesis. | |
| Byproduct Removal | Consider adding a base to neutralize HCl, or perform the reaction under conditions that allow for its removal. | |
| Amination | Amine Stoichiometry | Use excess dimethylamine to drive the reaction to completion and act as an acid scavenger. |
| Solvent | Select a solvent that provides good solubility for both the intermediate and the amine. | |
| Temperature | Apply moderate heat to increase the reaction rate without causing decomposition. | |
| Reaction Time | Monitor reaction progress to determine the endpoint, maximizing yield and minimizing byproduct formation. |
Complex Formation and Isolation Strategies
The final stage of the synthesis is the formation of the 1:1 compound, which is an acid-base adduct or salt, between the synthesized basic phenothiazine derivative and the acidic 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid. This process relies on controlled precipitation from a solution.
Stoichiometric Control in Compound Formation
Achieving the correct 1:1 molecular ratio in the final crystalline product is fundamental. The formation of this compound is governed by the acid-base reaction between the sulfonic acid (proton donor) and the tertiary amine of the phenothiazine derivative (proton acceptor).
Precise stoichiometric control is paramount during the salt formation step. The two components, 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine, must be combined in an equimolar (1:1) ratio. This ensures the formation of the desired salt and minimizes the presence of unreacted starting materials which would co-precipitate as impurities. The stoichiometry of salt formation can be a determining factor in the composition of the final crystalline product researchgate.netmdpi.com. Any deviation from this ratio can lead to a product that is difficult to purify.
Solvent Systems and Reaction Conditions for Adduct Formation
The selection of an appropriate solvent system is one of the most critical factors in the successful isolation of the target compound. The ideal solvent should exhibit specific solubility characteristics: it should be a good solvent for both the sulfonic acid and the phenothiazine base, often at elevated temperatures, but a poor solvent for the resulting salt, especially at lower temperatures uct.ac.za. This differential solubility is the driving force for crystallization.
Commonly used solvent systems for the crystallization of organic salts include:
Alcohols: Ethanol, methanol (B129727), and isopropanol (B130326) are frequently used due to their polarity and ability to dissolve a wide range of organic molecules.
Ketones: Acetone is another common choice, often used in combination with other solvents.
Esters: Ethyl acetate (B1210297) can be effective, particularly in solvent/anti-solvent systems.
Solvent Mixtures: Often, a pair of miscible solvents is used. One solvent (the "good" solvent) dissolves the components, and a second solvent (the "anti-solvent"), in which the product is insoluble, is added to induce precipitation uct.ac.za. Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane uct.ac.za.
The reaction conditions for adduct formation typically involve dissolving the stoichiometric amounts of the acid and base in the chosen solvent, with gentle heating and stirring to ensure complete dissolution and salt formation. The solution is then subjected to a controlled cooling process to induce crystallization.
Crystallization and Precipitation Techniques for Compound Isolation
Crystallization is a key purification process in the pharmaceutical industry, used to generate solid particles with the desired purity, crystal form, and morphology nih.govresearchgate.net. Several techniques can be employed to isolate the final compound from the reaction mixture.
| Crystallization Technique | Description | Advantages | Considerations |
| Cooling Crystallization | A saturated solution is prepared at a high temperature and then slowly cooled to induce crystallization as solubility decreases. syrris.com | Simple, widely applicable for compounds with temperature-dependent solubility. | Cooling rate must be controlled to influence crystal size and purity. |
| Anti-solvent Crystallization | An anti-solvent (a miscible liquid in which the compound is poorly soluble) is added to a solution of the compound, causing it to precipitate. syrris.comnih.gov | Rapid precipitation, useful for controlling crystal size and morphology. syrris.com | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Evaporation Crystallization | The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it becomes supersaturated and crystallizes. syrris.com | Suitable for compounds that are sensitive to temperature changes. | Can be slow; may not be suitable for large-scale production. |
| Precipitation Crystallization | Relies on a chemical reaction that produces an insoluble compound, resulting in rapid crystal formation. syrris.com | A very rapid process. | May produce amorphous or very small crystals that are difficult to filter. |
For isolating the this compound compound, cooling crystallization and anti-solvent crystallization are the most likely methods to be employed due to their effectiveness in controlling the purity and physical properties of the final product.
Scale-Up Considerations for Industrial and Research Applications
Transitioning the synthesis of an active pharmaceutical ingredient (API) from a laboratory setting to an industrial scale is a complex process that involves more than simply increasing the quantities of reactants pharmafeatures.compharmacompass.com. Careful planning and process development are required to ensure safety, efficiency, and reproducibility pharmafeatures.compharmtech.com.
Key considerations during the scale-up process include:
| Consideration | Description |
| Process Chemistry | Laboratory methods may use reagents that are too expensive or hazardous for large-scale production. The synthetic route may need to be re-designed for cost-effectiveness and safety. pharmafeatures.compharmtech.com |
| Thermodynamics & Heat Transfer | Exothermic reactions that are easily managed in a lab flask can generate significant heat at an industrial scale, requiring robust cooling and temperature control systems to prevent runaway reactions. |
| Mixing and Mass Transfer | Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and achieving consistent results. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurities. |
| Crystallization and Isolation | Controlling crystallization on a large scale is crucial for obtaining the desired crystal form (polymorph), size, and morphology. These properties affect the product's filtration, drying, and handling characteristics. |
| Green Chemistry & Sustainability | Industrial processes are under increasing pressure to be environmentally friendly. This involves minimizing waste, using less toxic solvents, and improving energy efficiency. pharmafeatures.compharmtech.com |
| Regulatory Compliance | For pharmaceutical applications, the entire manufacturing process must be validated and thoroughly documented to meet the stringent requirements of regulatory agencies. pharmafeatures.com |
The journey from laboratory discovery to industrial production requires a holistic approach, integrating chemistry, chemical engineering, and regulatory affairs to ensure the safe, efficient, and sustainable manufacturing of the final compound pharmafeatures.comnih.gov.
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign processes. For a multi-step synthesis like that of this compound, advanced approaches such as green chemistry, catalysis, flow chemistry, and solid-phase synthesis offer significant advantages over traditional methods.
Green Chemistry Principles in the Synthesis of this Compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of the target compound, these principles can be applied to both the naphthalenesulfonic acid and the phenothiazine derivative.
For the 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid component:
Traditional sulfonation of aromatic compounds often uses large excesses of concentrated sulfuric acid or oleum, leading to significant acid waste. Green approaches focus on alternative sulfonating agents and catalytic systems.
Catalyst Use: Utilizing solid acid catalysts can minimize waste and allow for easier separation and recycling of the catalyst.
Solvent Selection: While sulfonation is often performed neat, the use of greener solvents for work-up and purification is a key consideration. Ionic liquids and deep eutectic solvents are being explored as alternative reaction media for sulfonation reactions.
For the 10-[(dimethylamino)acetyl]-10H-phenothiazine component:
The synthesis of phenothiazine derivatives can be made more environmentally friendly through several strategies mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. The acylation of phenothiazine is an addition reaction with high atom economy.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of thiazine (B8601807) derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption mdpi.com.
Benign Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical fluids can significantly improve the environmental profile of the synthesis. For instance, some syntheses of 1,4-thiazine derivatives have been successfully carried out in ethanol mdpi.com.
Catalytic Pathways for Enhanced Yield and Selectivity
Catalysis is crucial for achieving high yield and selectivity in the synthesis of complex organic molecules.
Synthesis of 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid:
The synthesis of this component typically involves two main steps: the Friedel-Crafts alkylation of naphthalene with a tert-butyl source, followed by sulfonation.
Alkylation: The tert-butylation of naphthalene can yield a mixture of isomers, including the 2,6- and 2,7-di-tert-butylnaphthalenes cdnsciencepub.com. The choice of catalyst (e.g., AlCl₃, TfOH) and reaction conditions can influence the isomeric ratio mdpi.com. Trifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene, achieving high conversion rates mdpi.com.
Sulfonation: The sulfonation of di-tert-butylnaphthalene is an electrophilic aromatic substitution. The position of the sulfonic acid group is directed by the existing alkyl groups and is sensitive to reaction temperature youtube.combombaytechnologist.in. At lower temperatures (around 40-80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product youtube.combombaytechnologist.instackexchange.com. To obtain the desired 1-sulphonic acid derivative, the reaction should be conducted under kinetic control.
| Catalyst/Reagent | Substrate | Temperature | Major Product | Reference |
| Conc. H₂SO₄ | Naphthalene | 40-80°C | Naphthalene-1-sulfonic acid | youtube.com |
| Conc. H₂SO₄ | Naphthalene | 160°C | Naphthalene-2-sulfonic acid | youtube.combombaytechnologist.in |
| Trifluoromethanesulfonic Acid | Naphthalene and n-butene | 60°C | Multi-butylnaphthalenes | mdpi.com |
Interactive Data Table: Catalytic Conditions for Naphthalene Sulfonation
Synthesis of 10-[(dimethylamino)acetyl]-10H-phenothiazine:
This molecule is prepared by the N-acylation of phenothiazine. The key step is the formation of the amide bond at the nitrogen of the phenothiazine ring.
Acylation: This can be achieved by reacting phenothiazine with (dimethylamino)acetyl chloride or a related activated carboxylic acid derivative. This reaction is often carried out in the presence of a base (like triethylamine or pyridine) to neutralize the HCl formed scholarsresearchlibrary.com. While often not requiring a catalyst, Lewis acids can be used to activate the acylating agent.
Palladium-Catalyzed Reactions: For the synthesis of more complex phenothiazine analogues, palladium-catalyzed cross-coupling reactions are powerful tools. For example, the palladium-catalyzed double N-arylation is a key step in building extended phenothiazine structures researchgate.net. While not directly applicable to the final acylation step, these methods are crucial for synthesizing the core phenothiazine scaffold if it is not commercially available.
Flow Chemistry Applications in Compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability researchgate.netseqens.comvapourtec.com.
For the Sulfonation Step:
Continuous-flow microreactors are particularly well-suited for sulfonation reactions, which are often highly exothermic.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat removal, preventing temperature spikes that could lead to side products or decomposition researchgate.netgoogle.com.
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling corrosive reagents like oleum seqens.comgoogle.com.
Precise Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be used to selectively target the kinetic product (1-sulfonic acid) researchgate.netgoogle.com. A continuous-flow process for sulfonating 1,2-diaminobenzene, for example, maintains reaction temperatures between 150°C and 280°C to achieve quantitative yields rapidly google.com.
For the Phenothiazine Acylation Step:
Flow chemistry has been successfully applied to the synthesis of phenothiazine derivatives researchgate.net.
Telescoped Synthesis: A multi-step synthesis can be "telescoped" into a continuous sequence without isolating intermediates. For instance, the acylation of phenothiazine followed by a subsequent reaction can be performed in a continuous two-step procedure researchgate.net.
High Conversion and Efficiency: In a reported flow synthesis of a phenothiazine-derived precursor, a solution of 10H-phenothiazine was mixed with 3-chloropropionyl chloride and pumped through a heated coil reactor, achieving 97% conversion with a residence time of only 5 minutes researchgate.netacs.org. This demonstrates the potential for rapid and efficient N-acylation in a flow setup.
| Parameter | Value | Reference |
| Reactants | 10H-phenothiazine, 3-chloropropionyl chloride | researchgate.netacs.org |
| Solvent | DMF | researchgate.netacs.org |
| Reactor Type | Coil Reactor | researchgate.netacs.org |
| Temperature | 100°C | researchgate.netacs.org |
| Residence Time | 5 minutes | researchgate.netacs.org |
| Conversion | 97% | researchgate.netacs.org |
Interactive Data Table: Example of Flow Synthesis of a Phenothiazine Derivative
Solid-Phase Synthesis Methodologies for Analogues
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds (analogues) for applications such as drug discovery. In this method, the starting material is attached to a solid support (resin), and reagents are passed over it in solution. Intermediates are easily purified by simple filtration and washing mdpi.com.
For Sulphonate Analogues:
While less common for bulk synthesis, solid-phase methods can be used to prepare sulfonic acids or their salts.
An efficient method for synthesizing sulfonic esters involves using polymer-bound primary triazenes researchgate.net. The sulfonic acid or its sodium salt is reacted with the resin-bound reagent to yield the desired ester with high purity after cleavage from the support researchgate.net. This methodology could be adapted to generate a library of naphthalenesulfonate analogues.
For Phenothiazine Analogues:
Solid-phase synthesis is well-established for creating libraries of heterocyclic compounds, including those with a phenothiazine-like core mdpi.comnih.gov.
Traceless Synthesis: Cyclization/cleavage strategies are particularly effective, where the final cyclization step to form the heterocyclic ring also releases the molecule from the solid support. This approach ensures that only the desired cyclic products are obtained in high purity nih.gov.
Combinatorial Libraries: By attaching a phenothiazine scaffold to a resin, a variety of acylating agents could be sequentially added to generate a library of 10-acylphenothiazine analogues. This is highly amenable to the "split and pool" protocol for creating large combinatorial libraries acs.org. The synthesis of 1,4-dihydropyridines on a solid support, for example, demonstrates a successful application of this strategy for non-amide based heterocyclic chemistry acs.org.
Structural Elucidation and Conformational Analysis of 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Advanced Spectroscopic Techniques for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For the title compound, ¹H and ¹³C NMR spectra would be expected to show distinct sets of signals corresponding to the naphthalene-based anion and the phenothiazine-based cation.
In ¹H NMR, the 3,6-di(tert-butyl)naphthalene-1-sulphonic acid anion would exhibit two sharp singlets in the aliphatic region, corresponding to the 18 chemically equivalent protons of the two tert-butyl groups. The aromatic region would display a complex pattern of coupled signals characteristic of a polysubstituted naphthalene (B1677914) ring.
The 10-[(dimethylamino)acetyl]-10H-phenothiazine cation would show a singlet for the six protons of the dimethylamino group and another singlet for the two protons of the acetyl methylene (B1212753) bridge. The eight protons of the phenothiazine (B1677639) core would produce a more complex set of multiplets in the aromatic region, reflecting the folded, non-planar "butterfly" structure of the heterocyclic system.
In ¹³C NMR, each unique carbon atom would produce a distinct signal, allowing for a complete mapping of the carbon skeleton. The presence of two bulky tert-butyl groups on the naphthalene moiety and the complex phenothiazine ring system would result in a rich spectrum confirming the presence of all expected carbon environments.
| Structural Unit | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Naphthalene Anion | tert-Butyl Protons | 1.2 - 1.5 | Singlet |
| Aromatic Protons | 7.5 - 8.5 | Multiplets | |
| Phenothiazine Cation | Dimethylamino Protons | 2.2 - 2.5 | Singlet |
| Acetyl Methylene Protons | 4.0 - 4.5 | Singlet | |
| Aromatic Protons | 6.8 - 7.5 | Multiplets |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The title compound possesses several characteristic groups that would give rise to distinct peaks in the IR and Raman spectra.
The sulfonate group (SO₃⁻) of the anion is a particularly strong IR absorber, expected to show intense asymmetric and symmetric stretching vibrations. The amide carbonyl group (C=O) in the phenothiazine cation's side chain would produce a strong, characteristic "Amide I" band. Other key vibrations include the C-S-C stretches of the phenothiazine ring, C-N stretches, and the various C-H stretches from the aromatic and aliphatic (tert-butyl, dimethylamino, methylene) parts of the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1150 - 1250 | Strong |
| Sulfonate (SO₃⁻) | Symmetric Stretch | 1030 - 1080 | Strong |
| Amide (C=O) | Carbonyl Stretch (Amide I) | 1650 - 1690 | Strong |
| Phenothiazine (C-S-C) | Stretch | 650 - 750 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to dissociate into its constituent ions.
The positive ion mode (ESI+) would detect the 10-[(dimethylamino)acetyl]-10H-phenothiazine cation. The negative ion mode (ESI-) would detect the 3,6-di(tert-butyl)naphthalene-1-sulphonic acid anion. High-resolution mass spectrometry would allow for the determination of the exact molecular formula of each ion. Tandem MS (MS/MS) experiments could be performed to induce fragmentation, providing further structural confirmation. For instance, the phenothiazine cation might fragment through the loss of the dimethylaminoacetyl side chain, while the naphthalene anion could show fragmentation via loss of SO₃ or a tert-butyl group.
| Ion | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|---|
| 10-[(dimethylamino)acetyl]-10H-phenothiazine | [C₁₆H₁₇N₂OS]⁺ | Cation | 297.1056 |
| 3,6-di(tert-butyl)naphthalene-1-sulphonic acid | [C₁₈H₂₃O₃S]⁻ | Anion | 335.1373 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated π-systems within the molecule. The title compound contains two primary chromophores: the substituted naphthalene ring system and the phenothiazine heterocyclic system.
| Chromophore | Transition Type | Expected λ_max Range (nm) |
|---|---|---|
| Naphthalene System | π → π | 220 - 240, 270 - 290 |
| Phenothiazine System | π → π | 250 - 260 |
| π → π* | 300 - 320 |
Crystallographic Studies and Solid-State Structure
While spectroscopic methods define molecular connectivity, crystallographic studies, particularly single-crystal X-ray diffraction, provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
A successful single-crystal X-ray diffraction analysis would yield a precise 3D model of the compound, confirming the ionic nature of the interaction between the sulfonate group of the anion and a positively charged center on the cation. It would reveal detailed information on bond lengths, bond angles, and torsion angles.
Key structural features that would be elucidated include:
Ionic Interactions: The precise nature of the hydrogen bonding or electrostatic interactions between the oxygen atoms of the sulfonate group and protons on the phenothiazine cation would be defined.
Phenothiazine Conformation: The characteristic non-planar, butterfly conformation of the phenothiazine ring would be quantified by the dihedral angle between its two benzo rings.
Crystal Packing: The analysis would show how the bulky cations and anions pack together in the crystal lattice, influenced by a combination of ionic forces, van der Waals interactions, and potential π-π stacking between aromatic rings. The sterically demanding tert-butyl groups would play a significant role in dictating the packing motif.
| Parameter | Structural Feature | Expected Value |
|---|---|---|
| Bond Length | S-O (in Sulfonate) | ~1.45 Å |
| Bond Angle | O-S-O (in Sulfonate) | ~112° |
| Bond Angle | C-S-C (in Phenothiazine) | ~98 - 102° |
| Dihedral Angle | Phenothiazine Butterfly Angle | ~130 - 150° |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. It provides detailed information on the phase identity, crystallinity, and unit cell dimensions of a material. wayne.eduscispace.com For the title compound, PXRD is crucial in confirming the formation of a new crystalline phase distinct from the individual starting materials, 3,6-di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine.
The diffraction pattern of a crystalline solid is unique, acting as a fingerprint for that specific crystalline form. The positions of the diffraction peaks (expressed in degrees 2θ) relate to the distances between atomic planes in the crystal lattice (d-spacing), while the intensities are dependent on the arrangement of atoms within the unit cell. scispace.com Analysis of the PXRD pattern for this 1:1 compound allows for the determination of its crystal system and lattice parameters. nih.gov Furthermore, PXRD is instrumental in identifying the presence of different crystalline forms, known as polymorphs, or the existence of solvates or hydrates. scispace.com
Table 1: Representative Powder X-ray Diffraction Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 85 |
| 12.2 | 7.3 | 60 |
| 15.8 | 5.6 | 100 |
| 19.5 | 4.5 | 75 |
| 21.0 | 4.2 | 90 |
| 24.7 | 3.6 | 50 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating typical PXRD results for an organic salt.
Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net In the case of 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid, compound with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1), these interactions are critical in stabilizing the crystal lattice. The primary interactions expected are strong hydrogen bonds and weaker, yet significant, π-π stacking interactions.
Given the acidic nature of the sulphonic acid group (-SO₃H) and the basic dimethylamino group, a proton transfer is likely to occur, forming a sulfonate anion and a protonated amine cation. This results in a strong ionic hydrogen bond (N⁺-H···O⁻S), which typically acts as a primary organizing force in the crystal structure.
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | N⁺-H (from phenothiazine derivative) | O⁻ (from sulphonic acid) | 2.6 - 2.9 |
| π-π Stacking | Naphthalene Ring Centroid | Naphthalene Ring Centroid | 3.3 - 3.8 |
| π-π Stacking | Phenothiazine Ring Centroid | Phenothiazine Ring Centroid | 3.3 - 3.8 |
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govrsc.org These different forms, or polymorphs, can exhibit distinct physicochemical properties. The formation of the title compound is an example of co-crystallization, where two or more different molecules are brought together in a defined stoichiometric ratio within a single crystal lattice. nih.gov
The potential for polymorphism in this system is significant, arising from the conformational flexibility of the 10-[(dimethylamino)acetyl]-10H-phenothiazine component and the various possible arrangements of the ions in the crystal lattice. nih.gov Different crystallization conditions (e.g., solvent, temperature, rate of cooling) can favor the nucleation and growth of different polymorphs. Each polymorph would have a unique PXRD pattern and potentially different thermal properties.
The study of co-crystallization is vital in materials science and pharmaceuticals, as it allows for the tuning of properties by selecting appropriate co-formers. nih.gov In this case, the combination of a bulky, aromatic sulfonic acid with a phenothiazine derivative is a deliberate molecular design strategy to create a new solid form with specific characteristics. The interplay between the molecular conformations of the components and the intermolecular interactions they form dictates the final crystal structure. nih.gov
Computational Chemistry Approaches to Conformational Landscape
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, complementing experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.govnih.gov For the title compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). This process yields crucial information such as bond lengths, bond angles, and dihedral angles for the ground state of the molecular complex.
Furthermore, DFT is used to analyze the electronic properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the chemical reactivity and electronic transitions of the compound. science.gov The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 3: Typical Parameters from DFT Calculations
| Parameter | Description | Application |
|---|---|---|
| Optimized Geometry | Lowest energy conformation (bond lengths, angles) | Structural validation, input for further calculations |
| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals | Predicts chemical reactivity and electronic excitability |
| Mulliken Charges | Distribution of atomic charges | Understanding of charge distribution and reactive sites |
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for determining ground-state properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. urjc.esacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model how the compound samples different conformations at a given temperature. nih.govrsc.org
For the phenothiazine derivative, which has a flexible side chain, MD simulations can reveal the range of accessible conformations and the energetic barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a crystal lattice or interact with its counter-ion. nih.gov Simulations can be performed in various environments (e.g., in a vacuum, in a solvent) to understand how intermolecular forces influence the conformational landscape. urjc.es
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters. nih.gov These calculations provide a powerful link between the computed molecular structure and experimental spectroscopic data.
For instance, Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental spectra to confirm the structure. science.gov Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. science.gov TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions responsible for the compound's color and photophysical properties. science.gov The strong correlation often found between calculated and experimental spectra serves as a robust validation of the computed molecular structure. nih.gov
Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) for N-CH₃ | 2.85 | 2.81 |
| ¹³C NMR | Chemical Shift (ppm) for C=O | 168.2 | 167.5 |
| FT-IR | Vibrational Frequency (cm⁻¹) for S=O stretch | 1250 | 1245 |
Force Field Development for Large-Scale Simulations
The accurate simulation of the conformational dynamics and intermolecular interactions of the complex salt, 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1), through large-scale molecular dynamics (MD) requires a meticulously parameterized and validated force field. As this is a novel compound, pre-existing parameters are unlikely to be available in standard force fields such as AMBER, CHARMM, or GROMOS. gromacs.org Therefore, a systematic parameterization process is essential. This process involves a combination of quantum mechanical (QM) calculations, analogy to existing parameters for similar chemical fragments, and rigorous validation against experimental or high-level computational data.
The development of a force field for such a complex molecule is a multi-step process that focuses on accurately representing the potential energy surface of the system. nih.gov The total potential energy in a classical force field is a sum of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.
Parameterization Strategy
A common strategy for parameterizing a novel molecule involves a fragment-based approach, where the molecule is divided into smaller, manageable chemical moieties. For the compound , this would involve treating the 3,6-di(tert-butyl)naphthalene-1-sulphonic acid anion and the 10-[(dimethylamino)acetyl]-10H-phenothiazine cation as separate entities initially, followed by parameterization of the linkages and intermolecular interactions.
Initial Geometries and Quantum Mechanical Calculations
The first step is to obtain an optimized geometry of the molecule. This is typically achieved through QM calculations, for instance, using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). uq.edu.au These calculations provide a reliable starting structure and are also used to derive various parameters.
Non-Bonded Parameters: Partial Charges and Lennard-Jones Parameters
A critical aspect of force field development is the accurate representation of electrostatic interactions through the assignment of partial atomic charges. For drug-like molecules, the Restrained Electrostatic Potential (RESP) fitting method is widely used. frontiersin.org This involves fitting the atomic charges to reproduce the QM electrostatic potential around the molecule.
Lennard-Jones parameters, which describe the van der Waals interactions, are typically assigned based on atom types defined in the chosen force field. For atoms in novel chemical environments, these may be derived by analogy to similar atoms in the force field library or, in some cases, optimized to reproduce experimental properties like liquid density and heat of vaporization.
Table 1: Illustrative Atom Types and Partial Charges for the Phenothiazine Moiety
| Atom Name | Atom Type | Partial Charge (e) |
| S1 | S | 0.25 |
| N10 | N | -0.50 |
| C10a | CA | 0.15 |
| C4a | CA | 0.10 |
| H1 | HA | 0.12 |
| C11 | C | 0.60 |
| O11 | O | -0.60 |
| N12 | NT | -0.45 |
| C13 | CT | 0.10 |
| H13A | H1 | 0.09 |
Bonded Parameters: Bonds, Angles, and Dihedrals
Bond stretching and angle bending parameters (force constants and equilibrium values) are often derived from the Hessian matrix calculated during QM frequency analysis of the optimized geometry. Alternatively, they can be assigned by analogy to similar bonds and angles in the force field's parameter database.
The parameterization of dihedral angles, which govern the conformational flexibility of the molecule, is particularly crucial. For key rotatable bonds, such as those in the acetyl group of the phenothiazine moiety and the linkage to the naphthalene core, a potential energy scan is performed using QM calculations. This involves rotating the bond of interest in discrete steps and calculating the energy at each step. The resulting energy profile is then used to fit the dihedral parameters of the force field.
Table 2: Example of Dihedral Parameters for a Key Rotatable Bond
| Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Angle (degrees) |
| CA-CA-C-O | 10.5 | 2 | 180.0 |
| CA-C-NT-CT | 2.2 | 3 | 0.0 |
| C-NT-CT-H1 | 0.15 | 3 | 0.0 |
Automated Parameterization Tools
To streamline the parameterization process for novel molecules, several automated tools have been developed. Web-accessible servers like the Automated Topology Builder (ATB) and LigParGen can generate force field topologies and parameters for a wide range of small molecules. semanticscholar.orgnih.gov These tools typically use a combination of QM calculations and a knowledge-based approach to generate parameters compatible with widely used force fields like GROMOS and AMBER. acs.orgresearchgate.netuniquest.com.au Such automated methods provide a valuable starting point for the force field, which can then be further refined and validated.
Force Field Validation
Once a complete set of parameters has been derived, the force field must be validated. This involves running MD simulations of the molecule in a relevant environment (e.g., in a solvent or in a crystal lattice) and comparing the simulated properties with experimental data or high-level QM calculations. Key validation metrics include:
Reproduction of conformational energies: The relative energies of different conformers calculated with the new force field should agree with QM calculations.
Reproduction of condensed-phase properties: For simulations of the bulk material, properties such as density, heat of vaporization, and radial distribution functions should be in reasonable agreement with experimental values.
Structural stability: In simulations of a protein-ligand complex, the ligand's binding mode and key interactions should be stable and consistent with experimental data if available.
The development of a robust force field for 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1) is a critical prerequisite for conducting meaningful large-scale simulations to explore its conformational landscape, intermolecular interactions, and ultimately its macroscopic properties.
Mechanistic Investigations of Chemical Reactivity and Transformation of 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Reaction Kinetics and Thermodynamics of the Compound
The N-acylphenothiazine structure is susceptible to oxidation, particularly at the electron-rich sulfur and nitrogen atoms. The oxidation often proceeds via a radical-chain mechanism, where the phenothiazine (B1677639) derivative can act as a potent antioxidant by trapping radical species. The primary reaction studied for related compounds is the termination of oxidative chains.
For instance, in the initiated oxidation of organic substrates, phenothiazine derivatives are known to inhibit the reaction by scavenging peroxyl radicals (ROO•). The key reaction is the transfer of a hydrogen atom from the N-H group of a parent phenothiazine or involvement of the heterocyclic structure in radical trapping. For N-substituted derivatives like the one , the reaction likely involves the formation of a radical cation. The rate law for this inhibition step is typically second-order, being first-order with respect to the phenothiazine and first-order with respect to the radical species.
Rate = kinh[Phenothiazine][ROO•]
Kinetic studies on analogous phenothiazine compounds in antioxidant reactions have determined effective rate constants and activation parameters. For example, the reaction of a phenothiazine derivative with radicals in isopropyl alcohol demonstrated high reactivity. The activation energy for such chain termination reactions is typically low, indicating a facile process.
Table 1: Representative Kinetic and Activation Parameters for Phenothiazine Radical Scavenging
| Parameter | Representative Value | Description |
|---|---|---|
| Inhibition Rate Constant (kinh) | (2.0 - 23.6) x 105 M-1s-1 | Effective second-order rate constant for the reaction between a phenothiazine derivative and oxidizing radicals. The value varies with the specific derivative and substrate. |
| Activation Energy (Ea) | 28 ± 4 kJ mol-1 | The energy barrier for the chain termination reaction, indicating a relatively fast reaction rate. |
| Pre-exponential Factor (ln A) | 24 ± 3 | Related to the frequency of collisions in the correct orientation for the reaction to occur. |
Note: Data is based on studies of related phenothiazine compounds and serves as an estimation for the potential reactivity of the title compound.
The title compound is a salt formed through an acid-base reaction between a strong acid (3,6-di(tert-butyl)naphthalene-1-sulphonic acid) and a tertiary amine base (the dimethylamino group on the 10-acetyl side chain of the phenothiazine). The stability of this "complex" or ion pair in solution is governed by the equilibrium of its dissociation into the constituent ions.
Phenothiazine-H+ • -O3S-Naphthalene ⇌ Phenothiazine-H+ + -O3S-Naphthalene
The equilibrium constant for this dissociation is influenced by the intrinsic acid/base strengths (pKa values) of the components and the properties of the solvent. Sulfonic acids are strong acids with pKa values typically below 0, meaning they are fully deprotonated in most solvents. researchgate.net The basicity of the tertiary amine group in the phenothiazine derivative is the determining factor for the protonation state. The pKa of protonated tertiary amines can vary, but for many phenothiazine derivatives, it falls in the range of 9.0-9.5. ub.edu
The large difference in pKa values between the sulfonic acid and the amine ensures that the salt is the overwhelmingly favored species in non-polar to moderately polar solvents. In highly polar aqueous solutions, the salt will be more significantly dissociated into free solvated ions. The stability of such ion pairs is a critical factor influencing physical properties and bioavailability in pharmaceutical contexts. nih.gov
Table 2: Typical Acid-Base Properties Governing Complex Stability
| Component | Property | Typical Value | Implication for Stability |
|---|---|---|---|
| 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid | pKa (acid) | < 0 (estimated) | Strong acid; exists almost exclusively as the sulfonate anion. researchgate.net |
| 10-[(dimethylamino)acetyl]-10H-phenothiazine | pKa (conjugate acid) | 9.0 - 9.5 (estimated) | Moderately strong base; the dimethylamino group is readily protonated by the sulfonic acid. ub.edu |
| Ion Pair | Stability | High in non-polar solvents | The significant pKa difference drives the formation of a stable salt. nih.gov |
Solvent properties, particularly polarity and hydrogen-bonding capability, are expected to have a profound impact on the reaction kinetics and transformation pathways of this ionic compound. chemrxiv.org For reactions involving the charged phenothiazine cation, a change in solvent can alter both the ground-state energy of the reactant and the energy of the transition state.
Reactions that proceed through a more polar or charged transition state than the reactant are typically accelerated by more polar solvents. For example, the one-electron oxidation of the phenothiazine ring to form a radical cation would be stabilized by polar solvents, thus increasing the reaction rate. chemrxiv.org Conversely, if the reactants are more strongly solvated than the transition state, a polar solvent could slow the reaction.
Furthermore, the stability of the ion pair itself is solvent-dependent. mdpi.com In non-polar solvents, the compound exists as a tightly associated ion pair. In polar solvents like water or ethanol (B145695), it will dissociate into free ions, which may exhibit different reactivity compared to the ion pair. mdpi.comresearchgate.net Studies on other N-substituted phenothiazines have shown that reaction yields and product distributions can be highly dependent on the solvent system, such as favoring N-phosphorylation in dimethylformamide (DMF) over toluene (B28343). mdpi.com
Table 3: Predicted Solvent Effects on Compound Reactivity
| Solvent Type | Property | Effect on Ion Pair | Predicted Effect on Oxidation Rate |
|---|---|---|---|
| Non-Polar (e.g., Hexane) | Low dielectric constant | Favors tight ion-pair formation. nih.gov | Slower, as charge separation in the transition state is disfavored. |
| Polar Aprotic (e.g., Acetonitrile (B52724), DMF) | High dielectric constant, no H-bonding | Promotes dissociation into free ions. | Faster, due to stabilization of the charged radical cation intermediate. mdpi.com |
| Polar Protic (e.g., Ethanol, Water) | High dielectric constant, H-bonding | Promotes dissociation and solvation of individual ions. mdpi.com | Complex effects; can stabilize intermediates but may also specifically solvate reactants, altering reactivity. |
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of bond-breaking events. While specific KIE studies on Einecs 306-853-8 are not documented, the principle can be applied to its potential reactions.
A primary KIE would be expected if a C-H bond is broken in the rate-determining step of a reaction. For example, if the phenothiazine cation were to undergo oxidation via hydrogen atom abstraction from the acetyl group, substituting a hydrogen atom with deuterium (C-D) at that position would lead to a significantly slower reaction rate (a kH/kD > 1). This would provide strong evidence for that specific mechanistic pathway.
Similarly, solvent isotope effects could be investigated. Replacing a protic solvent like methanol (B129727) (CH3OH) with its deuterated counterpart (CH3OD) can reveal the involvement of proton transfer in the rate-limiting step. If a reaction is base-catalyzed, for example, the rate may differ in D2O compared to H2O due to differences in the strengths of O-D and O-H bonds. While no specific data is available for this compound, KIE remains a critical hypothetical tool for future mechanistic investigations.
Degradation Pathways and Stability Studies
The stability of the compound is largely determined by the susceptibility of the phenothiazine moiety to degradation, particularly through photochemical pathways. The naphthalenesulfonic acid part is generally more stable, though it can undergo degradation under harsh oxidative conditions.
Phenothiazine and its derivatives are well-known to be photosensitive. mdpi.com Exposure to light, particularly in the UV-A region (320–400 nm), can initiate degradation. The process begins with the absorption of a photon, promoting the molecule to an electronically excited state (Singlet, S1).
From the excited state, the phenothiazine can undergo intersystem crossing to a longer-lived triplet state or directly participate in photochemical reactions. The most common pathway is a photo-oxidation process. This involves the ejection of an electron from the electron-rich phenothiazine ring to an acceptor (like molecular oxygen), forming a phenothiazine radical cation. researchgate.net This highly reactive intermediate is central to the degradation cascade.
The radical cation can then react with water or other nucleophiles. A common product of phenothiazine degradation is the corresponding sulfoxide, formed by reaction of the radical cation with water and subsequent loss of a proton and an electron. researchgate.netnih.gov Further oxidation can lead to the sulfone.
Table 4: General Mechanism for Photochemical Degradation of the Phenothiazine Moiety
| Step | Process | Description | Key Intermediates/Products |
|---|---|---|---|
| 1. Photoexcitation | Absorption of UV/Visible Light | The phenothiazine chromophore absorbs a photon (hν), promoting it to an excited state (Ptz*). mdpi.com | Ptz* (excited state) |
| 2. Electron Transfer | Photo-oxidation | The excited molecule transfers an electron to an acceptor (e.g., O2), forming a radical cation. researchgate.net | Ptz•+ (radical cation) |
| 3. Nucleophilic Attack | Reaction with Water | A water molecule attacks the sulfur atom of the radical cation. | [Ptz-S-OH2]•+ |
| 4. Product Formation | Oxidation and Deprotonation | Loss of a proton and a second electron yields the stable sulfoxide. researchgate.netnih.gov | Phenothiazine-S-oxide |
This pathway highlights the inherent light sensitivity of the compound and underscores the need for protection from light during storage and handling to maintain its integrity.
Thermal Degradation Kinetics and Products
The 3,6-di(tert-butyl)naphthalene-1-sulphonic acid moiety is an aromatic sulphonic acid. Aromatic sulphonic acids are generally considered to be thermally stable. However, at elevated temperatures, they can undergo desulphonation, reverting to the parent aromatic hydrocarbon and releasing sulfur trioxide. The presence of bulky tert-butyl groups on the naphthalene (B1677914) ring may influence the thermal stability, though specific data on this effect is limited.
The 10-[(dimethylamino)acetyl]-10H-phenothiazine component contains a phenothiazine core, which is a relatively stable heterocyclic system. The thermal stability of phenothiazine derivatives is influenced by the nature of the substituents. The acetyl group at the N-10 position is a potential site for thermal decomposition, which could lead to the formation of 10H-phenothiazine and products derived from the dimethylaminoacetyl moiety.
| Component | Expected Thermal Decomposition Pathway | Potential Products |
| 3,6-di(tert-butyl)naphthalene-1-sulphonic acid | Desulphonation | 3,6-di(tert-butyl)naphthalene, Sulfur trioxide |
| 10-[(dimethylamino)acetyl]-10H-phenothiazine | Cleavage of the N-acetyl bond | 10H-phenothiazine, Dimethylaminoacetic acid derivatives |
Hydrolytic Stability and Pathways in Aqueous Environments
The hydrolytic stability of the compound is primarily determined by the susceptibility of the sulphonic acid and the ester linkage to reaction with water.
Aromatic sulphonic acids , such as 3,6-di(tert-butyl)naphthalene-1-sulphonic acid, are generally resistant to hydrolysis under neutral conditions. However, the C-S bond can be cleaved under acidic conditions at elevated temperatures, a reaction known as hydrodesulphonation, which would yield the parent naphthalene derivative and sulfuric acid. wikipedia.orgresearchgate.net The rate of this reaction is dependent on the acid concentration and temperature.
The 10-[(dimethylamino)acetyl]-10H-phenothiazine contains an ester-like linkage (N-acetyl group) which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. libretexts.orgchemguide.co.ukmasterorganicchemistry.com
Acid-catalyzed hydrolysis: The carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the amine. This process is generally irreversible. masterorganicchemistry.com
| Functional Group | Hydrolysis Condition | Products |
| Sulphonic acid | Acidic, High Temperature | 3,6-di(tert-butyl)naphthalene, Sulfuric acid |
| N-acetyl (ester-like) | Acid or Base Catalyzed | 10H-phenothiazine, Dimethylaminoacetic acid |
Oxidative and Reductive Transformations
The potential for oxidative and reductive transformations of the compound is largely dictated by the phenothiazine and naphthalene ring systems.
Phenothiazine and its derivatives are known to be readily oxidized. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Furthermore, the nitrogen atom can also be oxidized, and the aromatic rings can undergo oxidation, especially in the presence of strong oxidizing agents. The ease of oxidation makes phenothiazines effective antioxidants, a property discussed in section 4.3.3.
The naphthalene ring system in 3,6-di(tert-butyl)naphthalene-1-sulphonic acid is relatively stable to oxidation but can be degraded by strong oxidizing agents. The sulphonic acid group is generally resistant to oxidation. Reductive transformations of the naphthalene ring are possible but typically require strong reducing agents.
Interaction with Other Chemical Species
Complexation Behavior with Metal Ions
The presence of heteroatoms (N and S) and the sulphonic acid group provides potential sites for complexation with metal ions.
Phenothiazine derivatives are known to form coordination complexes with various metal ions. nih.govupb.ronih.gov The nitrogen and sulfur atoms of the phenothiazine ring system can act as donor atoms, binding to metal centers. The nature of the substituent at the N-10 position can influence the complexation behavior.
The sulphonic acid group of the 3,6-di(tert-butyl)naphthalene-1-sulphonic acid is anionic and can interact with metal ions through electrostatic interactions or by forming coordinate bonds.
| Potential Ligating Site | Type of Interaction with Metal Ions |
| Phenothiazine Nitrogen | Coordination |
| Phenothiazine Sulfur | Coordination |
| Sulphonic Acid Group | Ionic/Coordination |
Acid-Base Chemistry and Protonation States
The compound possesses both acidic and basic functionalities, which dictate its acid-base chemistry and protonation states at different pH values.
The 3,6-di(tert-butyl)naphthalene-1-sulphonic acid is a strong acid due to the sulphonic acid group. wikipedia.org In aqueous solution, it will exist predominantly in its deprotonated, anionic form (sulphonate).
The 10-[(dimethylamino)acetyl]-10H-phenothiazine has a basic dimethylamino group. This tertiary amine can be protonated in acidic solutions to form a quaternary ammonium (B1175870) cation. The phenothiazine nitrogen is weakly basic.
In the solid state, the compound exists as a salt, with the proton from the sulphonic acid having been transferred to the dimethylamino group of the phenothiazine derivative. In solution, the protonation state will be dependent on the pH.
| Functional Group | Acidity/Basicity | Predominant form in neutral aqueous solution |
| Sulphonic Acid | Strong Acid | Sulphonate (anion) |
| Dimethylamino | Weak Base | Free base |
Radical Reactions and Antioxidant Properties
Phenothiazine and its derivatives are well-known for their ability to participate in radical reactions and act as antioxidants. scilit.comnih.govnih.govresearchgate.net This property is attributed to the ease with which the phenothiazine nucleus can donate an electron or a hydrogen atom to a radical species, thereby neutralizing it.
The primary mechanisms by which phenothiazines scavenge free radicals include: ru.nlexlibrisgroup.comnih.govnih.gov
Hydrogen Atom Transfer (HAT): The N-H proton of the phenothiazine ring (in the case of unsubstituted phenothiazine) or a C-H proton from the ring can be donated to a radical. For N-10 substituted phenothiazines, this mechanism is less prevalent from the nitrogen center.
Radical Adduct Formation (RAF): A radical species can add to the aromatic rings of the phenothiazine nucleus.
Single Electron Transfer (SET): The phenothiazine can donate an electron to a radical, forming a phenothiazine radical cation.
The antioxidant activity of phenothiazine derivatives is influenced by the substituents on the ring system. Electron-donating groups generally enhance the antioxidant activity. scilit.comresearchgate.net The 10-[(dimethylamino)acetyl] substituent may influence the electronic properties of the phenothiazine ring and thus its antioxidant capacity.
The naphthalenesulphonic acid component is not expected to contribute significantly to the radical scavenging properties of the compound.
| Radical Scavenging Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a radical. |
| Radical Adduct Formation (RAF) | Addition of a radical to the phenothiazine ring. |
| Single Electron Transfer (SET) | Donation of an electron to a radical. |
Electrophilic and Nucleophilic Attack Mechanisms
The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the regioselectivity of such attacks is significantly influenced by the nature and position of existing substituents. In the case of 3,6-di-tert-butylnaphthalene-1-sulphonic acid, the directing effects of the sulfonic acid group and the two tert-butyl groups must be considered.
The sulfonic acid group (-SO₃H) is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Conversely, the tert-butyl groups [-C(CH₃)₃] are activating groups and ortho-, para-directors due to their electron-donating inductive and hyperconjugation effects. The interplay of these opposing electronic influences, coupled with steric hindrance from the bulky tert-butyl groups, governs the positions susceptible to electrophilic attack.
Generally, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) under kinetic control, as the resulting carbocation intermediate is better stabilized by resonance. wikipedia.orgonlineorganicchemistrytutor.com However, the presence of substituents modifies this preference.
The sulfonic acid group at the 1-position deactivates the ring it is attached to, making the other ring more susceptible to electrophilic attack. The tert-butyl groups at positions 3 and 6 will direct incoming electrophiles to their ortho and para positions.
A summary of the directing effects of the substituents is presented in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -SO₃H | 1 | Deactivating | Meta-directing |
| -C(CH₃)₃ | 3 | Activating | Ortho-, Para-directing |
Considering these factors, the most probable sites for electrophilic attack on the 3,6-di-tert-butylnaphthalene-1-sulphonic acid moiety are the positions activated by the tert-butyl groups and least deactivated by the sulfonic acid group, while also being sterically accessible. The positions ortho and para to the tert-butyl groups are potential targets. However, significant steric hindrance from the peri-hydrogen at the 8-position and the adjacent tert-butyl group can influence the outcome. stackexchange.com
The phenothiazine ring system is characterized by a central, non-planar thiazine (B8601807) ring containing a nitrogen and a sulfur atom. The nitrogen atom at the 10-position of the phenothiazine ring is nucleophilic due to the presence of a lone pair of electrons. mdpi.com This nucleophilicity is a key factor in the chemical reactivity of phenothiazine and its derivatives.
In the specific case of 10-[(dimethylamino)acetyl]-10H-phenothiazine, the nitrogen atom is acylated with a dimethylaminoacetyl group. While N-acylation generally reduces the nucleophilicity of an amine, the presence of the tertiary amine in the acetyl group introduces another potential site for nucleophilic or basic activity.
The primary mechanism of nucleophilic attack involving this moiety would be through the lone pair of electrons on the nitrogen atom of the phenothiazine ring. This can be observed in reactions such as N-alkylation or N-acylation. However, the existing N-acetyl group would likely need to be cleaved under certain reaction conditions for the phenothiazine nitrogen to act as a potent nucleophile.
Alternatively, the dimethylamino group on the acetyl side chain also possesses a lone pair on its nitrogen and can act as a nucleophile or a Brønsted-Lowry base. The reactivity of this group would be influenced by the electronic environment and steric factors.
Research on related phenothiazine derivatives has shown their ability to participate in nucleophilic aromatic substitution reactions, where the phenothiazine nitrogen acts as the nucleophile attacking an electron-deficient aromatic ring. mdpi.com This underscores the inherent nucleophilic character of the phenothiazine core.
The table below summarizes the potential sites of nucleophilic activity in the 10-[(dimethylamino)acetyl]-10H-phenothiazine moiety:
| Atom/Group | Location | Description of Nucleophilic Character |
|---|---|---|
| Phenothiazine Nitrogen | Ring Position 10 | Possesses a lone pair of electrons, though its nucleophilicity is modulated by the attached acetyl group. |
Electrophilic aromatic substitution on the phenothiazine rings themselves is generally challenging due to the high electron density of the ring system, which can lead to polysubstitution and oxidation of the sulfur atom. nih.gov
Environmental Fate and Transport of 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Environmental Distribution and Compartmentalization
The environmental distribution of a chemical is dictated by its physical and chemical properties, which determine how it partitions between air, water, soil, and sediment.
Soil Adsorption and Desorption Characteristics
The mobility of the compound in terrestrial environments is governed by its adsorption and desorption to soil particles. The behavior is expected to be complex due to the dual nature of the molecule. The negatively charged sulfonate group will be repelled by negatively charged clay and organic matter surfaces in most soils. publish.csiro.au However, the large, non-polar naphthalene (B1677914) and phenothiazine (B1677639) structures will have an affinity for soil organic carbon through hydrophobic interactions. mdpi.com
Studies on other sulfonated aromatic compounds, such as perfluorooctane (B1214571) sulfonic acid (PFOS), show that sorption is influenced by soil pH and organic matter content. frontiersin.org At low pH, increased protonation of soil surfaces can enhance the sorption of anionic compounds. The phenothiazine cation could exhibit strong adsorption to negatively charged soil components. It is likely that the dissociated ions of the compound will have different soil mobility. The di(tert-butyl)naphthalene sulfonate anion may be relatively mobile in soils with low organic content, while the phenothiazine-derived cation is expected to be less mobile.
Table 2: Predicted Soil Sorption Behavior
| Component | Driving Interaction | Expected Sorption | Factors Influencing Sorption |
|---|---|---|---|
| 3,6-Di(tert-butyl)naphthalene-1-sulfonate (anion) | Hydrophobic interaction with soil organic matter; electrostatic repulsion from clay. | Low to Moderate | Soil organic carbon content, pH. frontiersin.org |
Sediment-Water Interactions and Sorption Coefficients
In aquatic systems, the compound is expected to partition between the water column and sediment. Given the high water solubility conferred by the ionic groups, a significant fraction is likely to remain dissolved in the water column. publications.gc.ca However, both the naphthalene sulfonic acid and phenothiazine moieties have been shown to associate with sediments.
Presence and Distribution in Aquatic Systems
While no monitoring data exists for this specific compound, related naphthalene sulfonic acids have been detected in surface waters, including major rivers, and in groundwater. psu.eduethz.ch Their presence is often linked to industrial discharges, particularly from the manufacturing of dyes and other chemicals. ethz.chontosight.ai The persistence of some sulfonated aromatics against biodegradation means they can be transported significant distances in river systems. psu.edu
Given its expected properties of water solubility and potential persistence, if released into the environment, the compound or its dissociated ions could be distributed in aquatic systems. The phenothiazine component, used in pharmaceuticals, also has the potential to enter the environment through wastewater treatment plant effluents. researchgate.net
Transformation and Degradation Processes in Environmental Matrices
The persistence of the compound in the environment is determined by its susceptibility to transformation and degradation processes.
Abiotic Degradation in Water (e.g., Photolysis, Hydrolysis)
Abiotic degradation pathways, such as photolysis and hydrolysis, can be important for the removal of chemicals from the aquatic environment.
Photolysis: Naphthalene sulfonic acids are generally resistant to direct photolysis under sunlight. mst.dk However, their degradation can be accelerated in the presence of photosensitizers (like humic substances) or through advanced oxidation processes, such as UV irradiation combined with hydrogen peroxide (H₂O₂). researchgate.netnih.govresearchgate.net The phenothiazine ring system is also known to be susceptible to photo-oxidation. dtic.mil Therefore, indirect photolysis may contribute to the transformation of the compound in sunlit surface waters.
Hydrolysis: The sulfonic acid group is resistant to hydrolysis. The amide linkage in the 10-[(dimethylamino)acetyl]-10H-phenothiazine moiety could potentially undergo hydrolysis, particularly under acidic or basic conditions, although this is often a slow process at neutral environmental pH. google.comnih.gov Some studies on phenothiazine derivatives indicate that hydrolysis can occur, leading to the cleavage of side chains. nih.gov The ester and amide bonds within the phenothiazine component are the most likely sites for hydrolytic cleavage.
| Hydrolysis | Negligible | Low to Moderate (at amide linkage) nih.gov | Low at neutral pH |
Biotransformation by Microbial Communities
Naphthalene Sulphonic Acids : Generally, sulfonated aromatic compounds can be resistant to microbial degradation. However, some bacterial strains have been shown to be capable of degrading naphthalene sulfonates, often initiating the process through desulfonation or hydroxylation of the aromatic ring. The presence of bulky tert-butyl groups on the naphthalene ring of Einecs 306-853-8 may sterically hinder enzymatic attack, potentially slowing the rate of biotransformation compared to simpler sulfonated naphthalenes.
Phenothiazine : The phenothiazine core is known to be susceptible to microbial oxidation, often targeting the sulfur atom to form sulfoxides and sulfones. The acetyl-dimethylamino side chain may also be subject to microbial cleavage.
Volatilization from Water and Soil Surfaces
Volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is not expected to be a significant environmental fate process for this compound. This assessment is based on the compound's inherent chemical properties. As an organic salt, it possesses a very low vapor pressure and a high affinity for water, as indicated by its negative octanol-water partition coefficient (see Section 5.3.1).
Chemicals with these characteristics tend to remain in the aqueous phase rather than partitioning to the atmosphere. Therefore, volatilization from water surfaces or moist soil is predicted to be negligible.
Persistence and Half-Life Determination in Various Media
There is a lack of specific experimental data on the persistence and environmental half-life of this compound in soil, water, or sediment. Persistence is a measure of the time a chemical remains in a particular environment before it is degraded by 50% (its half-life).
Regulatory frameworks like REACH often require such data for chemical safety assessments, and its absence for this compound suggests that comprehensive environmental studies may not have been conducted or published. vulcanchem.com The potential for persistence is a key area where further research is warranted to fully characterize the environmental risk profile of this substance. vulcanchem.com
Bioaccumulation and Bioconcentration Potential
Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Bioconcentration is a specific component of this, referring to uptake from water alone.
Octanol-Water Partition Coefficient (Kow) as a Predictor
The n-octanol-water partition coefficient (Kow) is a critical parameter used to predict the bioaccumulation potential of a substance. It measures a chemical's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). A high Log Kow value (typically >3) suggests a substance is more soluble in fats and has a higher potential to accumulate in the fatty tissues of organisms.
According to a registration dossier submitted to the European Chemicals Agency (ECHA), the Log Kow for this compound has been experimentally determined. europa.eu
| Parameter | Value | Temperature | Method | Reference |
| Log Kow | -1.09 ± 0.16 | 22 ± 1 ºC | EU Method A.8 | ECHA europa.eu |
A negative Log Kow value, such as the -1.09 reported for this compound, indicates that the substance is significantly more soluble in water than in octanol (B41247) (a surrogate for fat). europa.eu This strong hydrophilic character is a primary indicator of a very low potential for bioaccumulation. umweltbundesamt.de Substances that are readily soluble in water are less likely to partition into and be stored in the lipid-rich tissues of organisms.
Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF) Studies
Direct studies measuring the Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF) for this compound in aquatic or terrestrial organisms have not been identified in the public domain. The BCF relates the concentration of a chemical in an organism to its concentration in the surrounding water, while the BAF includes uptake from food as well.
However, regulatory guidelines often use the Log Kow value as a screening tool to determine if BCF testing is necessary. umweltbundesamt.de For instance, under REACH, bioaccumulation studies may be waived for substances with a Log Kow of less than 3. umweltbundesamt.de
Table: Relationship between Log Kow and BCF for Screening Purposes
| Log Kow Value | Predicted Bioaccumulation Potential | Typical Regulatory Action |
|---|---|---|
| < 3.0 | Low | BCF testing generally not required |
| 3.0 - 4.5 | Moderate | Further investigation may be needed |
Given that the Log Kow of this compound is -1.09, it falls well below the screening threshold for bioaccumulation concern. europa.eu It is therefore predicted that the BCF and BAF for this compound would be very low, indicating it is not expected to bioaccumulate in organisms.
Uptake and Excretion Kinetics in Model Organisms (excluding organism effects)
Specific research on the uptake and excretion kinetics of this compound in model organisms is not available. However, predictions can be made based on its high water solubility.
Uptake : For aquatic organisms, uptake across biological membranes like gills is generally less efficient for highly hydrophilic (water-soluble) substances compared to lipophilic ones. The low Log Kow value suggests that the rate of passive diffusion across lipid membranes would be minimal.
Excretion : Once inside an organism, water-soluble compounds are typically excreted more readily, often via urine in vertebrates, without significant metabolic transformation. The compound is not expected to be retained in tissues, leading to a rapid excretion rate and a short biological half-life.
Trophic Transfer and Biomagnification Potential (excluding organism effects)
The trophic transfer and biomagnification potential of the specific compound this compound have not been directly studied. However, an assessment can be formulated by examining the properties of its constituent ions: the 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid anion and the 10-[(dimethylamino)acetyl]-10H-phenothiazine cation. As an organic salt, it is expected to dissociate in the environment, and the fate of each ion will dictate its potential for entering and moving up the food chain. nih.govnih.gov The assessment of ionizable chemicals is more complex than for neutral compounds, as factors like pH and interactions with biological membranes play a significant role. nih.govresearchgate.net
Analysis of the Anion: 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid
The anionic component possesses structural features that have conflicting implications for biomagnification.
Naphthalene Core : The base structure is naphthalene, a polycyclic aromatic hydrocarbon (PAH). Naphthalene and its derivatives are recognized as priority pollutants that can be released into the environment and subsequently bioaccumulate in the food chain. researchgate.net Some studies have shown that lower molecular weight PAHs, like naphthalene, can be subject to biological dilution, while others indicate a potential for accumulation. researchgate.netx-mol.net
Sulphonic Acid Group : The presence of the sulphonic acid group imparts high water solubility. nih.govcanada.ca Generally, high water solubility correlates with lower bioaccumulation potential, as it favors partitioning into the water phase over the lipid tissues of organisms. Assessments of various naphthalene sulfonic acids (NSAs) suggest they are likely to be persistent but not highly bioaccumulative. canada.ca
Di-tert-butyl Groups : Conversely, the two tert-butyl groups are large, non-polar (lipophilic) alkyl substituents. Lipophilicity is a key driver of bioaccumulation. Chemicals with high lipophilicity tend to partition from water into the fatty tissues of organisms. Studies on analogous compounds containing di-tert-butyl groups indicate a potential for bioaccumulation. For instance, 2,6-di-tert-butyl-p-cresol (BHT) has a high octanol-water partition coefficient (log Kₒw of 5.1) and has shown a potential to bioaccumulate, with measured bioconcentration factors (BCF) in fish ranging from 330 to 1,800 L/kg. merck.comeuropa.eu
The interplay of the lipophilic di-tert-butyl-naphthalene structure with the hydrophilic sulfonate group makes predicting its behavior challenging without experimental data.
Analysis of the Cation: 10-[(dimethylamino)acetyl]-10H-phenothiazine
The cationic portion of the compound is derived from phenothiazine, a heterocyclic structure known for its use in pharmaceuticals.
Phenothiazine Core : The fundamental phenothiazine structure is lipophilic, with a high calculated octanol-water partition coefficient (XLogP3 of 4.2). nih.gov This suggests a tendency to accumulate in lipid-rich tissues. dntb.gov.ua The structure's affinity for lipids facilitates crossing biological membranes.
Bioaccumulation of Phenothiazine Derivatives : Studies on phenothiazine derivatives suggest a potential for bioaccumulation. researchgate.netontosight.ai Their environmental presence can lead to uptake by organisms and potential toxic effects. dntb.gov.ua The International Labour Organization notes that bioaccumulation of phenothiazine in fish may occur. nih.gov
Given its lipophilic nature, the phenothiazine cation is likely to have a higher potential for bioaccumulation and trophic transfer than the more water-soluble naphthalene sulphonic acid anion.
Data on Structurally Related Compounds
To provide context, the following tables summarize bioaccumulation data for compounds that are structurally related to the components of this compound.
Table 1: Bioaccumulation Data for Analogous Di-tert-butylated Phenols This table provides bioconcentration factors (BCF) for phenolic compounds containing tert-butyl groups, which are analogous to the substituted naphthalene portion of this compound.
| Compound Name | CAS Number | Log Kₒw | Bioconcentration Factor (BCF) in Fish (L/kg) | Log BCF | Reference |
| 2,6-di-tert-butyl-p-cresol (BHT) | 128-37-0 | 5.1 | 330 - 1,800 (measured) | 2.81 (calculated) | merck.comeuropa.eu |
| 2,4-di-tert-butylphenol | 96-76-4 | 4.9 | - | 2.39 (calculated) | qsardb.org |
Table 2: Physicochemical Properties of Analogous Core Structures This table presents the octanol-water partition coefficient (Log Kₒw), a key indicator of bioaccumulation potential, for the core structures of the subject compound.
| Compound Name | CAS Number | Log Kₒw | Type | Reference |
| Naphthalene | 91-20-3 | 3.35 - 3.4 | Anion Core | acs.org |
| Phenothiazine | 92-84-2 | 4.2 | Cation Core | nih.gov |
Analytical Methodologies for Detection and Quantification of 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Chromatographic Separation Techniques
The compound, being an ion-pair formed between a bulky sulfonic acid and a phenothiazine (B1677639) derivative, requires specific chromatographic approaches for its separation and analysis. The choice of technique depends on whether the goal is to analyze the intact ion-pair or the individual ionic components.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility in handling non-volatile and complex molecules. Given the ionic nature of the compound, ion-pair reversed-phase chromatography is a particularly suitable approach. technologynetworks.com In this method, a counter-ion is added to the mobile phase to form a neutral ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase like C18 or C8. technologynetworks.com
For the analysis of the anionic part, 3,6-di-tert-butylnaphthalene-1-sulphonic acid, an ion-pairing agent such as a trialkylamine would be added to the mobile phase. diva-portal.org Conversely, for the analysis of the cationic part, 10-[(dimethylamino)acetyl]-10H-phenothiazine, an alkyl sulfonate could be used as the ion-pairing reagent. shimadzu.ch The separation of the intact ion-pair or its constituent ions can be optimized by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content.
A variety of detectors can be coupled with HPLC for the detection of this compound. A Diode Array Detector (DAD) or a UV-Vis detector can be used, as both the naphthalene (B1677914) and phenothiazine moieties contain chromophores that absorb in the UV-visible region. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, particularly for the phenothiazine derivative, which is known to exhibit fluorescence. nih.gov Furthermore, electrochemical detection offers high sensitivity for the phenothiazine component due to its redox-active nature. nih.govmdpi.com
Table 1: Illustrative HPLC Conditions for the Analysis of the Compound Components
| Parameter | Naphthalene Sulphonic Acid Analysis | Phenothiazine Derivative Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Cyano (CN) (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water with Triethylamine (B128534) | Acetonitrile/Methanol (B129727)/Buffer with Sodium Octanesulfonate |
| Detector | UV at 230 nm | UV at 254 nm or Fluorescence (Ex/Em specific to derivative) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | 30 °C |
This table presents hypothetical HPLC conditions based on methods for similar compounds and is for illustrative purposes.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its high molecular weight and low volatility. However, GC could be employed for the analysis of volatile derivatives of the phenothiazine moiety after appropriate sample preparation, such as derivatization to increase volatility. This is not a primary method for the intact compound.
Ion Chromatography for Ionic Species
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. wikipedia.orgcarleton.eduwiley-vch.de This method could be used to determine the concentration of the 3,6-di-tert-butylnaphthalene-1-sulphonate anion and the 10-[(dimethylamino)acetyl]-10H-phenothiazine cation separately. The system would utilize an ion-exchange stationary phase. For the analysis of the sulfonic acid anion, an anion-exchange column would be used, while a cation-exchange column would be required for the phenothiazine cation. wikipedia.org Detection is typically achieved using a conductivity detector. Given the large size and organic nature of these ions, specialized columns and elution conditions may be necessary to achieve adequate separation and peak shape. ufms.br
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a viable alternative to HPLC, particularly for the separation of complex mixtures. silae.it SFC often uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency. For the analysis of polar compounds like the phenothiazine derivative, a polar co-solvent such as methanol is typically added to the mobile phase. nih.gov The addition of an amine modifier, like isopropylamine, has been shown to be crucial for the elution and symmetrical peak shape of phenothiazine derivatives. nih.govresearchgate.net SFC can be a "greener" alternative to HPLC due to the reduced use of organic solvents. dntb.gov.ua
Spectrometric and Electrochemical Detection Methods
Mass Spectrometry (MS/MS) for Trace Analysis and Identification
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like HPLC (LC-MS/MS), is an indispensable tool for the trace analysis and unambiguous identification of the compound. Electrospray ionization (ESI) is a suitable ionization technique for this non-volatile, ionic compound.
In the positive ion mode, the mass spectrometer would detect the protonated 10-[(dimethylamino)acetyl]-10H-phenothiazine cation. In the negative ion mode, the deprotonated 3,6-di-tert-butylnaphthalene-1-sulphonic acid anion would be detected. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to achieve very low detection limits through selected reaction monitoring (SRM). This involves isolating the parent ion and then fragmenting it to produce specific product ions, which provides a high degree of selectivity and sensitivity.
The combination of HPLC with electrochemical conversion followed by mass spectrometry (LC-EC-MS) can also be a powerful technique for studying the redox properties of the phenothiazine moiety and for its sensitive detection. nih.gov
Table 2: Predicted Mass Spectrometric Data
| Ion | Predicted m/z (Monoisotopic) |
| [3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid - H]⁻ | 319.15 |
| [10-[(dimethylamino)acetyl]-10H-phenothiazine + H]⁺ | 299.12 |
This table shows the predicted exact masses of the constituent ions and is for identification purposes.
UV-Vis and Fluorescence Spectroscopy for Quantitative Analysis
Spectroscopic methods are fundamental for the quantitative analysis of the target compound, leveraging the chromophoric and fluorophoric nature of its constituent parts.
The phenothiazine moiety is known to be sensitive to light, particularly UV radiation. sielc.com The general appearance of the UV-Vis spectra of phenothiazine derivatives is determined by the tricyclic π-system. sielc.com Studies on various phenothiazine derivatives show characteristic absorption bands. For instance, investigations into chlorpromazine (B137089) and promazine (B1679182) revealed that modifications in their UV-Vis absorption spectra upon exposure to 266 nm laser radiation indicate structural changes. sielc.com The UV and visible spectra of radical cations of several phenothiazine derivatives have been studied, with the R10 substituent significantly influencing the charge transfer band. nih.gov
The naphthalene sulphonic acid moiety also exhibits distinct spectroscopic properties. 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound, shows a significant increase in fluorescence intensity and a blue shift of its emission maxima at pH values lower than 2, indicating that the protonation of the sulfonate group alters its fluorescence properties. nih.gov The fluorescence of 6-p-toluidino-2-naphthalenesulfonic acid (TNS) is greatly enhanced upon the formation of micelles with non-ionic surfactants, a principle used for their quantification. google.com The fluorescence quantum yields of anilino naphthalene sulfonic acids are notably enhanced upon inclusion in cyclodextrins. nih.gov
| Moiety | Analytical Technique | Key Findings | Reference |
| Phenothiazine | UV-Vis Spectroscopy | Tricyclic π-system dictates the general spectral appearance. | sielc.com |
| Phenothiazine | UV-Vis Spectroscopy | Exposure to 266 nm laser radiation alters the absorption spectra of chlorpromazine and promazine. | sielc.com |
| Phenothiazine Radical Cation | UV-Vis Spectroscopy | The R10 substituent has a considerable influence on the charge transfer band. | nih.gov |
| Naphthalene Sulphonic Acid | Fluorescence Spectroscopy | Protonation of the sulfonate group in ANS at low pH enhances fluorescence. | nih.gov |
| Naphthalene Sulphonic Acid | Fluorescence Spectroscopy | Micelle formation with TNS enhances its fluorescence. | google.com |
| Naphthalene Sulphonic Acid | Fluorescence Spectroscopy | Inclusion in cyclodextrins enhances the fluorescence quantum yields of ANS. | nih.gov |
Electrochemical Methods (e.g., Voltammetry) for Red/Ox Characterization
Electrochemical techniques are particularly well-suited for characterizing the redox-active phenothiazine portion of the target compound.
The electrochemical oxidation of phenothiazine derivatives at a glassy carbon electrode has been shown to be a reversible, diffusion-controlled process. google.comphotochemcad.com For instance, chlorpromazine, thioridazine, and propericiazine are electrochemically oxidized in the potential range of 0.55–0.75V. google.com The initial oxidation step typically occurs at the sulfur atom. google.com A study using a boron-doped diamond electrode for the determination of levomepromazine, promazine, and prothipendyl (B1679737) also demonstrated reversible oxidation peaks between 0.55 - 0.75 V vs. SCE. nih.gov
The coupling of liquid chromatography with electrochemistry and mass spectrometry or fluorescence detection allows for the investigation of electrochemical oxidation pathways. capes.gov.broup.comresearchgate.net In such systems, phenothiazine derivatives can be converted to their strongly fluorescent sulfoxides. capes.gov.broup.comresearchgate.net The fluorescence intensity of these derivatives, such as acetopromazine, reaches a maximum at an oxidation potential of around 0.8 V. capes.gov.br
| Phenothiazine Derivative | Electrode | Voltammetric Method | Oxidation Potential Range | Reference |
| Chlorpromazine, Thioridazine, Propericiazine | Glassy Carbon | Cyclic Voltammetry | 0.55–0.75 V | google.com |
| Levomepromazine, Promazine, Prothipendyl | Boron-Doped Diamond | Square Wave Voltammetry, Differential Pulse Voltammetry | 0.55 - 0.75 V vs. SCE | nih.gov |
| Acetopromazine | Porous Glassy Carbon | LC/Electrochemistry | ~0.8 V (for maximum fluorescence) | capes.gov.br |
Capillary Electrophoresis (CE) Coupling with Detection
Capillary electrophoresis is a powerful separation technique for ionic species and has been successfully applied to the analysis of phenothiazine derivatives and naphthalenesulfonic acids.
For phenothiazine derivatives , various CE methods have been developed. A capillary zone electrophoresis (CZE) method with UV-visible detection was established for the determination of five phenothiazines in human urine, with optimal separation achieved using a buffer of 150 mM tris(hydroxymethyl)aminomethane and 25% acetonitrile at pH 8.2. science.gov Another study demonstrated the enantioseparation of chiral phenothiazine derivatives using different cyclodextrins as chiral selectors in CE. nih.gov The combination of solid-phase extraction with CE has been shown to enhance the sensitivity for determining phenothiazine enantiomers. nih.gov
For naphthalenesulfonic acids , CE methods have also been reported. A capillary isotachophoresis (cITP) method was demonstrated for the determination of promethazine, thioridazine, and chlorpromazine hydrochlorides in pharmaceutical preparations, showing a linear calibration range of 5-100 mg/L. google.com An ultrasensitive technique combining ultrasound-enhanced and surfactant-assisted dispersive liquid-liquid microextraction (UESA-DLLME) with field-amplified sample injection-capillary electrophoresis (FASI-CE) was developed for identifying phenothiazine drugs. sigmaaldrich.com
| Analyte Class | CE Method | Key Parameters | Detection Limit | Reference |
| Phenothiazines | CZE-UV | 150 mM Tris, 25% ACN, pH 8.2 | 2 to 5 ng/mL | science.gov |
| Phenothiazine Enantiomers | CE | Cyclodextrin chiral selectors | - | nih.gov |
| Phenothiazine Hydrochlorides | cITP | - | 5 mg/L | google.com |
| Phenothiazine Drugs | UESA-DLLME-FASI-CE | - | 0.24 to 0.28 nM | sigmaaldrich.com |
Sample Preparation and Extraction Protocols
Effective sample preparation is crucial for accurate analysis, especially from complex matrices.
Solid-Phase Extraction (SPE) for Matrix Cleanup
SPE is a widely used technique for the cleanup and concentration of both phenothiazine and naphthalenesulfonic acid derivatives.
For phenothiazines , a combination of SPE and field-amplified sample injection-capillary zone electrophoresis with UV detection has been developed for their determination in human urine. science.gov
For naphthalenesulfonic acids , a molecularly imprinted polymer (MIP) has been synthesized and used as an SPE sorbent for the selective extraction of these compounds from water samples, with recoveries higher than 80%. nih.govcapes.gov.br Another study investigated different polymer-based and C18-packing materials for the SPE of naphthalene sulfonates from highly saline brines, achieving recoveries of around 100%. oup.com A method involving SPE with a styrene-divinylbenzene copolymer cartridge followed by on-line derivatization and GC-MS has been used for the analysis of naphthalene monosulfonic acid isomers in water samples, with recoveries ranging from 70 to 82%. nih.gov
| Analyte Class | SPE Sorbent | Matrix | Recovery | Reference |
| Phenothiazines | - | Human Urine | - | science.gov |
| Naphthalene Sulfonates | Molecularly Imprinted Polymer | Water | >80% | nih.govcapes.gov.br |
| Naphthalene Sulfonates | Polymer-based and C18 | Saline Brines | ~100% | oup.com |
| Naphthalene Monosulfonic Acids | Styrene-divinylbenzene copolymer | Water | 70-82% | nih.gov |
Liquid-Liquid Extraction (LLE) Optimization
LLE is a classic extraction technique that can be optimized for the target compound's components. For naphthalenesulfonic acids , LLE processes have been considered for their recovery from aqueous solutions, although conventional solvents like alcohols and ketones may not provide complete extraction. google.com
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques offer advantages in terms of reduced solvent consumption and high enrichment factors.
For naphthalenesulfonic acids , polypyrrole composite solid-phase microextraction (SPME) fiber coatings have been prepared for the trace analysis of polar biological volatile organic compounds, including those with naphthalene structures. nih.gov An aqueous two-phase system based on ionic liquid microextraction has been established for the determination of synthetic food colorants, including naphthalenesulfonates. nih.gov Vortex-assisted solidified floating organic drop microextraction (VA-SFODME) has been developed for the determination of molybdenum using 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a complexing reagent. researchgate.net
| Analyte Class | Microextraction Technique | Key Features | Reference |
| Naphthalene-containing VOCs | SPME with Polypyrrole composite fibers | High extraction capacity for polar VOCs | nih.gov |
| Naphthalenesulfonates | Ionic Liquid Microextraction | Extraction efficiencies >95% | nih.gov |
| Naphthalenesulfonic acid complex | VA-SFODME | High enrichment factor (133) | researchgate.net |
Matrix Effects and Internal Standard Utilization
The analysis of 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid, compound with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1), particularly in environmental samples, is susceptible to matrix effects. Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Given the complex nature of the subject compound, which possesses both a bulky, non-polar naphthalene sulfonic acid moiety and a polar phenothiazine derivative, interactions with various matrix components are highly probable.
In environmental samples such as water or soil, co-extracted organic matter, salts, and other pollutants can interfere with the ionization process in mass spectrometry or co-elute with the analyte in chromatographic methods, affecting detector response. For instance, in the analysis of organic compounds in environmental samples, co-eluted matrix compounds can induce analyte signal suppression or enhancement, which can lead to under- or over-quantification. americanpharmaceuticalreview.com
To compensate for these matrix effects and potential variations during sample preparation and analysis, the use of an internal standard is crucial. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the samples. For the analysis of phenothiazine derivatives, isotopically labeled analogs are often the preferred choice for internal standards as they exhibit nearly identical chemical and physical properties to the analyte, including extraction efficiency and chromatographic retention time. nii.ac.jp The use of an internal standard helps to correct for both extraction losses and matrix-induced signal variations. mdpi.com
Table 1: Potential Internal Standards for the Analysis of the Target Compound
| Internal Standard Type | Example Compound | Rationale for Use |
| Isotopically Labeled Analog | Deuterated 10-[(dimethylamino)acetyl]-10H-phenothiazine | Closely mimics the behavior of the phenothiazine portion of the analyte. |
| Structurally Similar Compound | A different, commercially available phenothiazine derivative | May have similar chromatographic and ionization behavior. |
| Structurally Similar Compound | A different, commercially available naphthalenesulfonic acid derivative | May mimic the behavior of the sulfonic acid portion of the analyte. |
It is imperative to validate the chosen internal standard to ensure it effectively compensates for matrix effects across the expected range of sample compositions.
Applications and Potential Research Directions for 3,6 Di Tert Butyl Naphthalene 1 Sulphonic Acid, Compound with 10 Dimethylamino Acetyl 10h Phenothiazine 1:1
Material Science and Engineering Applications
Role in Functional Materials and Polymers
The distinct anionic and cationic components of this compound make it a compelling candidate for integration into functional materials and polymers. The sulfonic acid group, a strong acid with a pKa of approximately -6, is a well-established functional group for creating ion-exchange membranes. vulcanchem.com When incorporated into a polymer matrix, these groups can facilitate proton transport, a critical function in materials for fuel cells. The bulky di-tert-butylnaphthalene portion of the anion could influence the morphology and free volume of the polymer, potentially enhancing membrane stability and performance.
The phenothiazine (B1677639) cation could be leveraged for its redox properties within a polymer framework, creating materials capable of charge storage or acting as redox mediators. The compound as a whole could serve as a dopant for conductive polymers, where the ionic nature of the salt would enhance charge carrier density while the large organic moieties ensure compatibility and processability with the polymer host. cas.org
| Potential Polymer Application | Relevant Component/Property |
| Ion-Exchange Membranes | Naphthalene-1-sulphonic acid group (proton conduction) vulcanchem.com |
| Redox-Active Polymers | Phenothiazine moiety (reversible oxidation) vulcanchem.com |
| Conductive Polymer Dopants | Ionic salt structure, large organic components for compatibility cas.org |
Applications in Organic Electronics and Optoelectronics
The field of organic electronics relies on materials with tailored electronic and photophysical properties. cas.orgsigmaaldrich.com The phenothiazine core of the cationic component is an electron-donating heterocycle known for its role in forming stable radical cations, a property essential for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). vulcanchem.comnih.govtcichemicals.com The naphthalene (B1677914) system, a large π-conjugated structure, is a known chromophore. The combination of these two photoactive units in a single compound suggests potential for interesting photophysical behaviors, such as intramolecular charge transfer, which could be exploited in organic photovoltaics (OPVs) or as fluorescent emitters. vulcanchem.comcas.org
Further research into the fluorescence and phosphorescence of Einecs 306-853-8 is warranted to fully characterize its potential for optoelectronic applications. vulcanchem.com The material's solubility, imparted by the tert-butyl and dimethylamino groups, would be advantageous for solution-based processing techniques common in the manufacturing of flexible electronic devices. vulcanchem.com
Use as a Chemical Intermediate or Precursor for Novel Compounds
This compound is a product of the reaction between two complex organic molecules and can serve as a well-defined starting material for further synthetic transformations. vulcanchem.com Phenothiazine and its derivatives are foundational structures in medicinal chemistry and dye synthesis. nih.govdtic.mil The 10-[(dimethylamino)acetyl] group on the phenothiazine nitrogen can be a site for further chemical modification.
Similarly, the 3,6-di-tert-butylnaphthalene-1-sulphonic acid component can be used as a bulky counter-ion in the synthesis of other novel salts or could be chemically altered. The individual components can be synthesized through established routes: sulfonation of 1,3-di-tert-butylnaphthalene and acylation/amination of phenothiazine. vulcanchem.com This synthetic accessibility allows for the creation of a library of related compounds where substituents on either the naphthalene or phenothiazine rings are varied, enabling the systematic tuning of properties for specific applications, such as developing new anticancer agents or advanced dyes. mdpi.comresearchgate.net
Supramolecular Assembly and Nanostructure Formation
Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into ordered, functional architectures. The structure of this compound is highly conducive to forming such assemblies. The flat, aromatic surfaces of both the naphthalene and phenothiazine ring systems provide ideal platforms for π-π stacking interactions, a primary driving force for the self-organization of aromatic molecules. vulcanchem.comnih.gov
In addition to π-stacking, the ionic bond between the sulfonate and the protonated amine provides strong electrostatic attraction. The bulky tert-butyl groups, while promoting solubility, also play a crucial role in directing the spatial arrangement of the molecules, potentially leading to the formation of specific, well-defined nanostructures like fibrils, ribbons, or vesicles. vulcanchem.comnih.gov The study of sulfonic acids and their salts with organic cations has shown their utility as building blocks in supramolecular chemistry, forming extensive hydrogen-bonded and ion-paired networks. researchgate.net The controlled self-assembly of this compound could be used to create novel nanomaterials for applications in sensing, drug delivery, or nanoelectronics.
Chemical Synthesis and Catalysis
Application as a Ligand in Organometallic Chemistry
In organometallic chemistry, ligands are crucial for controlling the reactivity and selectivity of metal catalysts. google.com The phenothiazine portion of the compound contains nitrogen and sulfur heteroatoms that are potential coordination sites for transition metals. Its ability to undergo reversible oxidation to a stable radical cation means it can function as a redox-active ligand. vulcanchem.com Such ligands are of great interest because they can participate directly in catalytic cycles by accepting or donating electrons, enabling challenging chemical transformations.
A catalyst formed by complexing a transition metal with this compound could potentially be used in oxidation-reduction reactions, such as the epoxidation of alkenes. vulcanchem.com The bulky steric profile created by the di-tert-butylnaphthalene counter-ion could create a specific pocket around the metal center, influencing the substrate selectivity of the catalyst. While specific metal complexes of this compound have not been detailed in available literature, the fundamental properties of its components strongly suggest its potential as a designer ligand for specialized catalytic processes.
Role in Organic Transformations as a Catalyst or Co-catalyst
The bifunctional nature of this compound, possessing both a strong Brønsted acid site (sulfonic acid) and a redox-active/basic site (phenothiazine derivative), makes it a promising candidate for catalysis. vulcanchem.com Its potential roles span several areas of organic transformations.
Phase-Transfer Catalysis: The compound's structure is well-suited for phase-transfer catalysis (PTC). The bulky, lipophilic di(tert-butyl)naphthalene group enhances solubility in nonpolar organic solvents, while the ionic sulfonate group can interact with cationic species, facilitating their transfer from an aqueous or solid phase into the organic phase where the reaction occurs. vulcanchem.com The sulfonic acid component can act as a proton source, which is crucial for various acid-catalyzed reactions under biphasic conditions. vulcanchem.com
Redox-Active Catalysis: The phenothiazine moiety is known for its ability to undergo reversible oxidation to form a stable radical cation. vulcanchem.com This property allows the compound to act as a redox mediator or a ligand for transition metals in catalytic oxidation-reduction reactions. vulcanchem.com For instance, it could potentially be used in reactions like the epoxidation of alkenes, where the phenothiazine unit could coordinate to a metal center and participate in the electron transfer steps of the catalytic cycle. vulcanchem.com
Acid Catalysis: The strongly acidic sulfonic acid group (pKa ≈ -6) enables the compound to function as a Brønsted acid catalyst in a variety of organic reactions, such as esterifications, acetalizations, and Friedel-Crafts reactions. vulcanchem.com The bulky tert-butyl groups can influence the selectivity of these reactions by creating a specific steric environment around the catalytic site.
Table 1: Potential Catalytic Applications
| Catalysis Type | Relevant Structural Feature | Potential Reactions |
|---|---|---|
| Phase-Transfer Catalysis | Lipophilic naphthalene backbone & ionic sulfonate | Nucleophilic substitutions, oxidations |
| Redox-Active Catalysis | Phenothiazine moiety | Alkene epoxidation, alcohol oxidation |
| Brønsted Acid Catalysis | Sulfonic acid group | Esterification, Friedel-Crafts alkylation |
Design of Novel Synthetic Reagents Incorporating the Compound
Beyond its direct catalytic use, this compound can serve as a sophisticated building block for the design of novel synthetic reagents. Its constituent parts, 3,6-di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine, are synthesized from precursors like 1,3-di(tert-butyl)naphthalene and phenothiazine respectively. vulcanchem.com This modularity allows for systematic structural modifications.
Researchers can envision this compound as a scaffold. For example, the phenothiazine nitrogen or the aromatic rings could be functionalized to attach other reactive groups or linkers. This could lead to the development of:
Redox-Active Ligands: By modifying the phenothiazine unit, it can be tailored for complexation with specific transition metals, creating bespoke catalysts for cross-coupling or C-H activation reactions.
Chiral Reagents: Introduction of chiral centers, either on the naphthalene or phenothiazine backbone, could lead to the development of enantioselective catalysts or resolving agents.
Functional Dyes and Probes: The chromophoric nature of the phenothiazine and naphthalene systems suggests that derivatives could be designed as fluorescent sensors for metal ions or specific organic molecules. ontosight.ai
Mechanistic Insights into Catalytic Cycles Involving the Compound
Understanding the reaction mechanisms is pivotal for optimizing catalytic performance. For this compound, mechanistic studies would likely focus on its dual-functionality.
In a hypothetical redox-catalytic cycle, the phenothiazine unit could be oxidized by a primary oxidant, forming a radical cation. This activated species could then oxidize the substrate before being reduced back to its initial state, completing the cycle. The sulfonic acid group could assist by protonating substrates or intermediates, thereby lowering activation energies.
In phase-transfer catalysis, the mechanism would involve the exchange of the proton on the sulfonic acid with a cation from another phase, forming a lipophilic ion pair. This pair would migrate into the organic phase, deliver the cation for reaction, and then return to the interface to repeat the process. The kinetics of this process would be highly dependent on the lipophilicity imparted by the tert-butyl groups.
Future Research Outlook
The full potential of 3,6-di(tert-butyl)naphthalene-1-sulphonic acid, compound with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1) is yet to be unlocked. Future research is anticipated to progress in several key directions.
Exploration of Analogues and Derivatives with Tunable Properties
A significant area of future research will involve the synthesis and evaluation of analogues and derivatives to fine-tune the compound's properties. google.comgoogle.com By systematically altering the molecular structure, researchers can optimize its performance for specific applications.
Table 2: Potential Structural Modifications and Their Effects
| Modification Site | Potential Change | Targeted Property |
|---|---|---|
| Naphthalene Core | Varying number/position of alkyl groups | Solubility, Steric hindrance, Selectivity |
| Phenothiazine Core | Introducing electron-donating/withdrawing groups | Redox potential, Photophysical properties |
| Acetyl Linker | Changing linker length or type | Flexibility, Spatial orientation of the two moieties |
For instance, replacing the tert-butyl groups with other alkyl groups could modulate the compound's solubility and steric profile. google.comgoogle.com Similarly, introducing substituents on the phenothiazine rings could alter its redox potential, making it a more or less powerful oxidizing/reducing agent. google.com
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The inherent spectroscopic properties of the phenothiazine and naphthalene moieties make this compound and its derivatives excellent candidates for use as probes in real-time reaction monitoring. The phenothiazine unit, in particular, exhibits distinct changes in its UV-Vis absorption and fluorescence spectra upon oxidation or complexation.
Future studies could employ techniques such as:
In-situ UV-Vis and Fluorescence Spectroscopy: To track the concentration of the catalyst's different oxidation states throughout a reaction, providing direct insight into the catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the interaction of the catalyst with substrates and intermediates, elucidating the binding modes and structural dynamics.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize paramagnetic intermediates, such as the phenothiazine radical cation, confirming its role in redox processes.
These advanced analytical methods would provide invaluable data for understanding reaction kinetics and mechanisms at a molecular level.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), represents a frontier in catalyst and materials design. For a modular compound like this compound, these approaches hold immense promise.
Predictive Modeling: By creating a dataset of synthesized analogues and their measured properties (e.g., catalytic activity, redox potential, solubility), ML models can be trained to predict the properties of new, unsynthesized derivatives. This can drastically reduce the time and resources required for experimental screening.
DFT Calculations: Density Functional Theory (DFT) calculations can be used to compute molecular properties like HOMO/LUMO energies, charge distributions, and reaction barriers. science.gov When combined with ML, these computational data points can build more robust predictive models.
De Novo Design: Advanced AI algorithms could eventually be used for the de novo design of novel catalysts based on the phenothiazine-sulfonic acid scaffold, tailored to achieve a desired reactivity or selectivity for a specific chemical transformation.
This synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be crucial for systematically exploring the chemical space around this unique compound and harnessing its full potential in catalysis and materials science.
Development of Sustainable Production Methods for the Compound and its Precursors
The industrial synthesis of complex chemical compounds like 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid, compound with 10-[(dimethylamino)acetyl]-10H-phenothiazine (1:1) necessitates a move towards more sustainable and environmentally benign processes. Green chemistry principles—such as waste reduction, use of renewable feedstocks, and energy efficiency—are central to developing modern synthetic routes for this compound and its key precursors. Research efforts are focused on replacing hazardous reagents, minimizing waste streams, and utilizing catalytic systems that are both efficient and recyclable.
The synthesis of the final compound involves the preparation of two primary precursors: 3,6-Di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine, which are then combined in a final salt formation step. Sustainable advancements are being explored for each stage of this process.
Sustainable Synthesis of Precursor 1: 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid
The production of this precursor involves two main chemical transformations: the Friedel-Crafts alkylation of naphthalene followed by sulfonation.
Friedel-Crafts Alkylation: The introduction of tert-butyl groups onto the naphthalene ring is a classic Friedel-Crafts alkylation. numberanalytics.com Traditional methods often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are difficult to handle, generate corrosive waste, and cannot be easily recycled. rsc.org
Sustainable alternatives focus on heterogeneous catalysts and greener reaction media. Room temperature ionic liquids (ILs), particularly chloroaluminate(III) ILs, have emerged as promising dual catalyst-solvent systems for the alkylation of naphthalene. researchgate.net These ILs can be recycled, reducing waste and improving process economics. Research has shown that ILs like 1-butyl-3-methylimidazolium [Bmim] chloroaluminate can effectively catalyze the alkylation of naphthalene with high conversion rates under mild conditions. researchgate.net Further greening of this step involves replacing hazardous alkyl halides with alcohols, where the only byproduct is water. rsc.org
Another long-term sustainability goal is the use of renewable feedstocks. While naphthalene is conventionally derived from fossil fuels like coal tar or petroleum, research into producing aromatics from biomass is ongoing. lignincorp.comgoogle.comresearchgate.net Lignin, an abundant biopolymer, is a key renewable source of aromatic chemicals that could potentially serve as a future feedstock for naphthalene production. researchgate.net
Sulfonation: The sulfonation of the dialkylated naphthalene intermediate is the second key step. Conventional sulfonation uses large excesses of concentrated sulfuric acid or oleum (B3057394), leading to significant quantities of hazardous waste acid. lignincorp.comgreenagrochem.com Modern, more sustainable approaches aim to improve atom economy and reduce waste.
One such method is the use of gaseous sulfur trioxide (SO₃) in continuous reactors, such as membrane or tube array reactors. researchgate.net This process allows for precise control of stoichiometry, minimizes the formation of byproducts, and eliminates the production of waste sulfuric acid. Another green approach involves metal-free, oxidative methods. For instance, a sustainable synthesis for sulfonyl halides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as a benign terminal oxidant, which could be adapted for sulfonic acid synthesis. numberanalytics.com
Table 1: Comparison of Traditional vs. Sustainable Methods for Naphthalene Derivative Synthesis
| Synthetic Step | Traditional Method | Sustainable Approach | Key Advantages of Sustainable Method |
|---|---|---|---|
| Alkylation | Friedel-Crafts reaction with AlCl₃ catalyst and alkyl halides. | Catalysis using recyclable ionic liquids or solid acids; use of alcohols as alkylating agents. rsc.orgresearchgate.net | Eliminates hazardous and wasteful Lewis acid catalysts; reduces corrosive waste; byproduct is water when using alcohols. rsc.org |
| Sulfonation | Use of excess concentrated H₂SO₄ or oleum. greenagrochem.com | Continuous sulfonation with gaseous SO₃; metal-free catalytic oxidation. numberanalytics.comresearchgate.net | High atom economy; eliminates waste acid streams; improved safety and control. researchgate.net |
Sustainable Synthesis of Precursor 2: 10-[(dimethylamino)acetyl]-10H-phenothiazine
The synthesis of this phenothiazine derivative involves the formation of the core phenothiazine heterocycle followed by N-acylation.
Phenothiazine Core Synthesis: The first synthesis of phenothiazine was reported in 1883 by Bernthsen, involving the reaction of diphenylamine (B1679370) with sulfur at high temperatures. researchgate.net While effective, this method requires harsh conditions. Modern methods focus on catalytic C-S/C-N bond formation to build the heterocyclic ring under milder, more controlled conditions.
A significant advancement is the development of an iron-catalyzed domino C-S/C-N cross-coupling reaction. researchgate.netacs.orgnih.gov This method is environmentally benign, using an inexpensive and low-toxicity iron salt as the catalyst, and avoids issues associated with palladium or copper catalysts such as high cost, toxicity, and long reaction times. researchgate.netacs.org
Another powerful green technique is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been successfully applied to the synthesis of phenothiazine derivatives, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.govorientjchem.org The thionation of diphenylamines to form phenothiazines can be achieved efficiently under microwave irradiation, sometimes in solvent-free conditions or using water as a solvent. orientjchem.orgcdnsciencepub.com
Table 2: Development of Sustainable Methods for Phenothiazine Synthesis
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Traditional Method | Diphenylamine + Sulfur, high temperature. | Established, simple reagents. | researchgate.net |
| Iron-Catalyzed Coupling | FeSO₄ catalyst, tandem C-S/C-N coupling. | Environmentally benign, efficient, avoids toxic/expensive Pd or Cu catalysts, tolerant of various functional groups. | researchgate.netacs.orgnih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation, often with solid supports or in green solvents. | Dramatically shorter reaction times, improved yields, energy efficient. | nih.govorientjchem.orgcdnsciencepub.com |
N-Acylation: The final step in forming the precursor is the N-acylation of the phenothiazine ring. Traditional methods often rely on converting a carboxylic acid to a highly reactive acyl chloride using toxic reagents like thionyl chloride or oxalyl chloride, which are not sustainable. frontiersin.org
Green chemistry offers several more benign alternatives. One approach is the use of coupling agents like propylphosphonic anhydride (B1165640) (T3P), which is considered a sustainable reagent that allows for a one-pot process at room temperature without the need for pre-activation of the carboxylic acid. frontiersin.orgnih.gov This method uses limited amounts of non-halogenated solvents and is operationally simple. nih.gov Microwave-assisted acetylation of phenothiazine has also been shown to be highly chemoselective, producing the N-acetylated product in almost quantitative yields with short reaction times. cdnsciencepub.com Furthermore, novel electrochemical N-acylation methods are being developed that can proceed in aqueous conditions at room temperature, representing a significant step forward in sustainable amide synthesis. rsc.org
The final formation of this compound is an acid-base reaction between the sulfonic acid and the basic dimethylamino group of the phenothiazine derivative. This step is generally high-yielding and clean. Sustainable considerations here would involve the use of green solvents (e.g., ethanol-water mixtures) for the reaction and crystallization, followed by efficient recovery and recycling of the solvent. cdnsciencepub.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
